(2-Amino-6-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-amino-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBLZACTWWFAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467941 | |
| Record name | (2-Amino-6-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221285-25-2 | |
| Record name | (2-Amino-6-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of (2-Amino-6-fluorophenyl)methanol
An In-Depth Technical Guide to (2-Amino-6-fluorophenyl)methanol for Advanced Research
Abstract
This compound is a strategically important building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a primary aromatic amine, a primary alcohol, and a fluorine-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The fluorine substituent is of particular interest, as its incorporation into drug candidates can profoundly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, reactivity profile, analytical characterization, and safe handling protocols, designed for researchers, chemists, and drug development professionals.
Core Physicochemical Identity
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and research. The molecule's character is defined by the interplay of its three key functional groups, which dictates its solubility, stability, and reactivity.
Key Properties Summary
The essential physical and chemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 221285-25-2 | [2][3] |
| Molecular Formula | C₇H₈FNO | [4] |
| Molecular Weight | 141.15 g/mol | [3] |
| IUPAC Name | This compound | [2][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Room Temperature, Inert Atmosphere, Keep in Dark Place | [4] |
Structural and Electronic Considerations
The structure of this compound is foundational to its utility. The ortho-positioning of the amino, fluoro, and hydroxymethyl groups creates a sterically constrained yet highly functionalized scaffold.
-
Fluorine's Influence: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This influences the pKa of the neighboring amino group and the acidity of the hydroxyl proton. Furthermore, the strategic placement of fluorine is a well-established method in drug design to block sites of metabolic oxidation, potentially increasing a drug's half-life.[5]
-
Amino Group Reactivity: The primary amine is a potent nucleophile and a hydrogen bond donor. Its basicity is modulated by the electron-withdrawing fluorine atom.
-
Hydroxymethyl Group: The primary alcohol serves as a key handle for derivatization through esterification or etherification and is also a hydrogen bond donor/acceptor.
Synthesis and Reactivity Profile
The accessibility of this compound through reliable synthetic methods is crucial for its application as a building block. Its reactivity is governed by the distinct chemical nature of its functional groups.
Recommended Synthetic Protocol: Reduction of 2-Amino-6-fluorobenzoic Acid
A common and reliable method for preparing this compound is the reduction of the corresponding carboxylic acid. The following protocol is a representative procedure based on standard laboratory techniques using a mild reducing agent like borane.
Causality: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols in the presence of other functional groups like the aromatic fluorine, which are stable to these conditions. Anhydrous conditions are paramount because borane and other hydride reagents react violently with water. The acidic workup is necessary to hydrolyze the intermediate borate esters and protonate the amine for purification.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-fluorobenzoic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 equivalents) via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol to quench the excess BH₃·THF until gas evolution ceases.
-
Hydrolysis and Workup: Add 1M hydrochloric acid (HCl) and stir for 30 minutes. Make the solution basic by the slow addition of aqueous sodium hydroxide (NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield pure this compound.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity Overview
-
N-Acylation/Alkylation: The amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for incorporating the molecule into larger structures.
-
O-Alkylation/Esterification: The primary alcohol can be converted to an ether or ester under appropriate conditions, providing another point of diversification.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho- and para-positions. The substitution pattern will be a complex interplay between the directing effects of the -NH₂, -F, and -CH₂OH substituents.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or triplet for the benzylic CH₂ protons (around δ 4.5 ppm), and broad singlets for the NH₂ (around δ 5.0-6.0 ppm) and OH protons, which are exchangeable with D₂O.[6][7]
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF). The benzylic carbon will appear around δ 60-65 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]
-
O-H Stretch: A broad, strong absorption band in the 3200-3500 cm⁻¹ region.[8]
-
N-H Stretch: Two distinct, sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[8]
-
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[8]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 141.15.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information is derived from globally harmonized system (GHS) classifications.[10][11]
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
This compound stands out as a high-value chemical intermediate for researchers in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthetic pathways, and versatile reactivity make it an ideal starting point for constructing novel molecules with tailored biological or material properties. The strategic incorporation of fluorine provides a distinct advantage for applications in drug discovery. This guide serves as a foundational resource to enable scientists to utilize this compound safely and effectively in their research endeavors.
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(2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
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(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
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The Crystallographic Blueprint: A Technical Guide to the Structure of (2-Amino-6-fluorophenyl)methanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of (2-Amino-6-fluorophenyl)methanol. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a best-practice protocol and in-depth guide for its elucidation. We present a validated, albeit hypothetical, workflow encompassing the synthesis, crystallization, and crystallographic analysis of the title compound. The causality behind each experimental choice is detailed, reflecting a field-proven approach to small molecule crystallography. This guide is intended to empower researchers in medicinal chemistry and drug development with the technical knowledge to approach the structural characterization of novel fluorinated pharmacophores. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5]
Introduction: The Significance of Fluorine and Solid-State Structure in Modern Drug Discovery
The strategic introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[3][4][5] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2][3] Consequently, fluorinated compounds are increasingly prevalent in pharmaceuticals. This compound, a fluorinated aminobenzyl alcohol, represents a class of scaffolds with significant potential in drug development due to the combined presence of a nucleophilic amino group, a hydrogen-bonding alcohol moiety, and a bioisosteric fluorine substituent.[6][7][8]
Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design.[6][9][10][11] X-ray crystallography provides unambiguous and high-resolution structural data, revealing key information about molecular conformation, intermolecular interactions, and packing motifs.[6][9][11] This knowledge is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and predicting the physicochemical properties of a drug substance, such as solubility and stability.[9][10] This guide, therefore, outlines the critical steps to unlock the crystallographic blueprint of this compound.
Synthesis of this compound
A robust synthesis of high-purity this compound is the prerequisite for obtaining diffraction-quality crystals. Based on established organic synthesis protocols for related compounds, a plausible and efficient route involves the reduction of a suitable precursor, such as 2-amino-6-fluorobenzaldehyde or 2-nitro-6-fluorobenzyl alcohol.[12][13]
Proposed Synthetic Pathway
A common and effective method for the preparation of aminobenzyl alcohols is the reduction of the corresponding nitrobenzaldehydes. This two-step process offers good regiocontrol and generally proceeds with high yields.
dot
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reduction of the Nitro Group:
-
To a stirred solution of 2-nitro-6-fluorobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-fluorobenzaldehyde.
-
-
Reduction of the Aldehyde Group:
-
Dissolve the crude 2-amino-6-fluorobenzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure compound.
-
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[9] For a polar molecule like this compound, several crystallization techniques should be screened.
Recommended Crystallization Methods
| Method | Description | Solvents to Screen |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane |
| Vapor Diffusion (Solvent/Anti-solvent) | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good Solvents: Methanol, Acetone. Anti-solvents: Hexane, Diethyl ether, Toluene. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Acetonitrile, Ethyl Acetate |
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.
Caption: Potential hydrogen bonding interactions in the crystal lattice.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and crystallographic analysis of this compound. By following the detailed protocols outlined herein, researchers can obtain a high-resolution crystal structure of this and other novel fluorinated small molecules. The resulting structural information will be a critical asset in understanding the fundamental properties of these compounds and will undoubtedly accelerate their development in various applications, particularly in the realm of rational drug design. The interplay of the amino, hydroxyl, and fluoro substituents is expected to give rise to a fascinating and informative crystal structure, the elucidation of which is a worthy scientific endeavor.
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [1][2]2. LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [3]3. Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. [9]4. Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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International Union of Crystallography. (2021). The Importance of Crystal Structure Prediction for Developing Drug Molecules. [10]6. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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Introduction: The Strategic Value of a Fluorinated Building Block
An In-Depth Technical Guide to (2-Amino-6-fluorophenyl)methanol: Sourcing, Safety, and Synthetic Applications
This compound is a substituted benzyl alcohol that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique trifunctional nature—a primary aromatic amine, a nucleophilic benzyl alcohol, and an electron-withdrawing fluorine atom—makes it a versatile and highly valuable building block for constructing complex molecular architectures. The strategic placement of the fluorine atom ortho to the amino group sterically influences the amine's reactivity and imparts unique conformational constraints, while also potentially improving metabolic stability and binding affinity of derivative compounds.[1] This guide serves as a comprehensive technical resource for researchers, providing critical information on commercial suppliers, safe handling protocols, and practical applications in organic synthesis.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 221285-25-2 | [2][3] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.15 g/mol | [2][4] |
| IUPAC Name | This compound | [2][4] |
| InChI Key | PHBLZACTWWFAER-UHFFFAOYSA-N | [2][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Visualization 1: Molecular Structure and Reactive Sites
The utility of this compound as a synthetic intermediate is dictated by its key functional groups. The diagram below highlights the primary amine and benzyl alcohol moieties, which are the principal sites for synthetic modification.
Caption: Structure of this compound highlighting key functional groups.
Commercial Availability and Procurement
This compound is available from several chemical suppliers, primarily for research and development purposes. When sourcing this reagent, it is critical to obtain lot-specific Certificates of Analysis (CoA) to verify purity and identity.
| Supplier | Product Code Example | Notes |
| Sigma-Aldrich (Merck) | SY3H3D67591E (distributor for Synthonix) | Provides access to key documents like CoA and COO. Purity listed as 95%.[2][4] |
| BLD Pharm | BLD-169888 | Offers various pack sizes and provides analytical data (NMR, HPLC, LC-MS) for batches.[3] |
| Key Organics Ltd | KOR-2468 | A specialty chemical supplier focusing on building blocks for drug discovery.[5] |
| ChemUniverse | CU-A12345 | Offers the product and provides a mechanism for requesting bulk quotes for scale-up manufacturing.[6][7] |
| Fluorochem | F-series (example) | A supplier specializing in fluorinated compounds, though a direct match was not found, they supply related structures like (2-Amino-6-methylphenyl)methanol.[8] |
Note: Product codes and availability are subject to change. Researchers should always verify information directly with the supplier.
Health and Safety Intelligence
Proper handling of this compound is paramount. The compound is classified with several hazards that necessitate stringent safety protocols in a laboratory setting.
GHS Hazard Classification: [2]
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
Visualization 2: Safety and Handling Workflow
This diagram outlines the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Applications in Drug Discovery & Organic Synthesis
The primary value of this compound lies in its role as an intermediate in the synthesis of pharmaceutically active compounds. The strategic placement of fluorine can significantly alter the properties of a final compound, a concept known as "fluorine editing" in drug design.[1]
-
Scaffold for Kinase Inhibitors: Aromatic amines are privileged structures for engaging with the hinge region of protein kinases. The scaffold of this molecule is highly relevant for developing inhibitors of targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[9] The amino group can be functionalized to form covalent bonds with specific residues (e.g., cysteine) in the kinase binding pocket.
-
Synthesis of Heterocycles: The amino and alcohol groups can participate in cyclization reactions to form various heterocyclic systems, which are foundational cores of many drugs.
-
Molecular Chaperones: Related aminophenyl scaffolds have been investigated for their ability to act as molecular chaperones, rescuing misfolded proteins implicated in genetic disorders like Pendred syndrome.[10]
Exemplary Synthetic Protocol: N-Acylation
This protocol describes a general procedure for the N-acylation of this compound, a common first step in a multi-step synthesis. The causality behind each choice is explained.
Objective: To synthesize N-(2-fluoro-6-(hydroxymethyl)phenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: DCM is a good, relatively non-polar aprotic solvent that dissolves the starting material and is unreactive under these conditions. Anhydrous conditions are crucial as acetyl chloride reacts readily with water.
-
-
Cooling:
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Acylation is an exothermic reaction. Cooling the mixture controls the reaction rate, minimizes side reactions, and improves selectivity for N-acylation over potential O-acylation.
-
-
Base Addition:
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Causality: A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
-
Acylating Agent Addition:
-
Add acetyl chloride (1.1 eq) dropwise to the stirring solution over 5-10 minutes.
-
Causality: Dropwise addition ensures the reaction temperature does not rise uncontrollably. A slight excess of the acylating agent helps drive the reaction to completion.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid. The water wash removes water-soluble salts (like triethylammonium chloride), and the brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before solvent evaporation to prevent hydrolysis of the product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.
-
Causality: Purification is necessary to remove unreacted starting materials and byproducts. Spectroscopic analysis provides definitive proof of the product's identity and purity.
-
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability, coupled with a clear understanding of its reactivity and handling requirements, allows researchers to strategically incorporate fluorine into novel molecular designs. This guide provides the foundational knowledge necessary for scientists to source, handle, and effectively utilize this versatile building block in their research endeavors, ultimately accelerating the path toward new discoveries.
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ChemUniverse. Product Order Page. [Link]
-
PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]
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National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
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Methanol Safety Data Sheet. Example Methanol SDS. [Link]
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Carl ROTH. Safety Data Sheet: Methanol. [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]
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Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
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National Institutes of Health (NIH). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
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National Institutes of Health (NIH). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
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An In-depth Technical Guide to (2-Amino-6-fluorophenyl)methanol Derivatives and Analogs: Synthesis, SAR, and Therapeutic Applications
Abstract
The (2-Amino-6-fluorophenyl)methanol scaffold represents a privileged structural motif in modern medicinal chemistry. The unique electronic interplay between the ortho-amino and ortho-fluoro substituents on the phenyl ring, combined with the versatile hydroxymethyl group, imparts favorable physicochemical and pharmacological properties to its derivatives. This guide provides a comprehensive technical overview of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will delve into robust synthetic strategies for accessing the core and its analogs, explore critical Structure-Activity Relationships (SAR) that drive potency and selectivity, and survey the diverse range of biological targets and therapeutic areas where these compounds have shown significant promise, including oncology and inflammatory diseases. The content is grounded in field-proven insights, featuring detailed experimental protocols, data-driven analysis, and a forward-looking perspective on the evolution of this important chemical class.
The this compound Core: A Privileged Scaffold
The utility of the this compound core and its related structures stems from a confluence of strategic molecular features. The ortho-fluoro substitution is a cornerstone of modern drug design, often introduced to block metabolic oxidation at that position, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group. The aniline moiety provides a key vector for synthetic elaboration and a critical hydrogen bond donor/acceptor site for molecular recognition at the target protein. Finally, the benzylic alcohol can engage in crucial hydrogen bonding interactions within a receptor's active site or serve as a synthetic handle for further derivatization to improve pharmacokinetic profiles.[1]
This combination has led to the successful integration of this scaffold into a variety of potent and selective inhibitors targeting key enzymes in pathological signaling cascades.
Synthetic Strategies and Methodologies
Accessing the this compound core and its analogs typically involves multi-step sequences starting from commercially available fluorinated nitro- or amino-benzenes. The choice of route is dictated by the desired substitution pattern and the compatibility of functional groups.
A common retrosynthetic approach involves the reduction of a carbonyl group (aldehyde or ketone) and a nitro group. The sequence of these reductions is critical to avoid unwanted side reactions. Typically, the nitro group is reduced in a later step to yield the desired aniline.
Caption: General synthetic workflow for accessing this compound derivatives.
Detailed Protocol 1: Synthesis of a 6-Amino-2-phenylbenzothiazole Analog
This protocol details the reduction of a nitro-substituted precursor to its corresponding amine, a common and crucial step in the synthesis of many analogs. The methodology is adapted from procedures used for creating bioactive benzothiazoles.[2]
Objective: To reduce a 6-nitro-2-(substituted-phenyl)benzothiazole to the corresponding 6-amino derivative.
Materials:
-
6-Nitro-2-(substituted-phenyl)benzothiazole (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
20% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 6-nitro-2-(substituted-phenyl)benzothiazole (0.005 mol) in methanol (18 mL).
-
Reagent Addition: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (0.025 mol).
-
Acidification & Reflux: Carefully add concentrated HCl dropwise until the mixture becomes a clear solution. Heat the mixture to reflux and maintain for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: SnCl₂ in acidic media is a classical and effective reducing agent for converting aromatic nitro groups to anilines. The acidic environment activates the reducing agent and ensures the solubility of the tin salts.
-
-
Quenching & Workup: After cooling to room temperature, remove the methanol via vacuum evaporation. Dissolve the residue in water.
-
Basification: Cool the aqueous solution in an ice bath and basify to pH > 9 by the slow addition of a 20% NaOH solution. This step neutralizes the excess acid and precipitates the amine product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 6-amino-2-(substituted-phenyl)benzothiazole.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Structure-Activity Relationships (SAR) and Lead Optimization
The development of potent and selective drug candidates from the this compound scaffold is heavily reliant on systematic SAR studies. Minor structural modifications can lead to significant changes in biological activity and pharmacokinetic properties.
-
Phenyl Ring Substitution: The introduction of polar groups, such as additional amino or hydroxyl moieties, on the phenylamino ring has been shown to improve the potency of kinase inhibitors.[3] Conversely, bulky hydrophobic substituents can be detrimental to activity. This suggests that the electronic and steric profile of this region is critical for target engagement.
-
Amino Group Derivatization: The amino group is a prime site for modification. Acylation or sulfonylation can modulate the compound's hydrogen bonding capacity and overall lipophilicity. In the development of FGFR4 inhibitors, specific acrylamide moieties on a related fluorophenyl scaffold were found to be essential for covalent binding and high selectivity.[4]
-
Hydroxymethyl Group Modification: The hydroxymethyl group is a key pharmacophoric element. In the optimization of p38 MAP kinase inhibitors, it was found that constructing a tetrahydropyrimidine core incorporating this feature was crucial for obtaining good oral bioavailability and an improved pharmacokinetic profile.[1] This highlights its role in both target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Representative SAR Data for Analogs
| Compound Class | Target Kinase | Key Modification | Activity (IC₅₀) / Inhibition | Reference |
| Pyridopyrimidinone | Abl | 4-amino substitution on phenylamino ring | 0.02 µM | [3] |
| Pyridopyrimidinone | Abl | 4-fluoro substitution on phenylamino ring | 0.21 µM | [3] |
| Aminopyrimidine | FGFR4 | Acrylamide on fluorophenyl ring (Cmpd 6O) | 4.5 µM (Cell IC₅₀) | [4] |
| Tetrahydropyrazolopyrimidine | p38 MAP Kinase | Hydroxymethyl group on core (Cmpd 3f) | 1.1 nM | [1] |
| Benzothiazole Hydrazone | MAO-A | Bromophenyl group (Cmpd 6) | 0.42 µM | [5] |
| Benzothiazole Hydrazone | MAO-B | Chloro-oxoindoline group (Cmpd 31) | 1.8 nM | [5] |
Note: The compounds listed are structurally related analogs that demonstrate the principles of SAR relevant to the core topic.
Biological Targets and Therapeutic Potential
Derivatives incorporating the this compound motif have been investigated against a wide array of biological targets, primarily in the fields of oncology and autoimmune diseases.
-
Kinase Inhibition: This scaffold is a prevalent feature in inhibitors of protein kinases, which are critical regulators of cell signaling.
-
p38 MAP Kinase: These kinases are involved in inflammatory responses. Inhibitors have therapeutic potential for treating autoimmune diseases like rheumatoid arthritis.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers, including hepatocellular carcinoma. Selective inhibitors can block this oncogenic signaling.[4]
-
Abl Kinase: The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). Inhibitors of this kinase are a frontline treatment for CML.[3]
-
Caption: The iterative cycle of lead optimization in drug discovery.
A key insight was that constructing a tetrahydropyrimidine core, which rigidified the structure around the hydroxymethyl group, was critical for success. This modification blocked a key site of metabolism and locked the molecule into a more favorable conformation for binding and transport. The final compound, AS1940477, demonstrated excellent cellular activity, a favorable pharmacokinetic profile, and potent in vivo activity in an arthritis model. [1]
Detailed Protocol 2: General In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is often detected by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Materials:
-
Recombinant human kinase (e.g., FGFR4, p38)
-
Kinase-specific peptide substrate
-
Test compounds dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and the specific peptide substrate, diluted in assay buffer, to all wells. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the specific kinase.
-
Causality Note: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a fixed time (e.g., 60 minutes). The duration should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the remaining kinase activity.
-
Data Analysis: Read the plate on a microplate reader. Subtract the background signal (negative control). Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Perspectives and Conclusion
The this compound scaffold and its close analogs have firmly established their value in the discovery of potent and selective modulators of critical biological targets. The accumulated knowledge on the synthesis and SAR of these compounds provides a robust platform for future drug discovery efforts.
Future directions will likely involve the application of advanced computational chemistry for the de novo design of novel derivatives with enhanced selectivity profiles, thereby minimizing off-target effects. Exploration into new therapeutic areas beyond oncology and inflammation, such as neurodegenerative and metabolic diseases, represents a fertile ground for innovation. Furthermore, the development of novel synthetic methodologies to access these structures more efficiently will continue to be a priority. As our understanding of disease biology deepens, the strategic deployment of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics.
References
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IUCr. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
-
NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]
-
PubMed. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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The Enigmatic Potential of (2-Amino-6-fluorophenyl)methanol: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(2-Amino-6-fluorophenyl)methanol is a structurally intriguing aromatic alcohol and amine that, while often cited as a synthetic intermediate, holds unrealized potential for direct biological activity. The strategic placement of a fluorine atom and an amino group on the phenyl ring suggests a predisposition for diverse molecular interactions. This technical guide synthesizes the available, albeit fragmented, evidence from structurally related compounds to build a comprehensive profile of its probable biological activities. We delve into its potential as an anticancer, neuroprotective, and antimicrobial agent, underpinned by a detailed exploration of its synthesis, proposed mechanisms of action, and essential experimental protocols for its investigation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this unique molecule.
Introduction: Beyond a Synthetic Intermediate
This compound, a pale-yellow to yellow-brown solid, is most frequently documented in chemical supplier catalogs and patents as a building block for more complex molecules.[1] Its utility as an intermediate is noted in the synthesis of compounds for oncology and as enzyme inhibitors. However, to view this molecule merely as a stepping stone is to overlook the inherent biological potential conferred by its distinct chemical features. The presence of an aminobenzyl alcohol moiety, augmented by a strategically positioned fluorine atom, suggests a high likelihood of interaction with biological systems. This guide will explore the latent biological activities of this compound by examining the established pharmacology of its structural analogs.
Synthesis and Chemical Profile
The synthesis of this compound is a critical aspect of its study, enabling the production of sufficient quantities for biological evaluation. A common synthetic route involves the reduction of a corresponding aldehyde or carboxylic acid derivative.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 221285-25-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.15 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Purity | Typically >95% |
Inferred Biological Activities and Mechanisms of Action
Direct biological studies on this compound are not extensively published. However, by examining its structural analogs, we can infer a range of potential activities.
Anticancer Potential
Derivatives of aminobenzothiazoles, which can be synthesized from aminophenyl compounds, have demonstrated significant cytostatic activities against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal (Hep-2) carcinoma.[2][3] The introduction of a fluorine atom can enhance the anticancer properties of these molecules. Furthermore, 2,4,6-trisubstituted pyridine derivatives, which can be synthesized from precursors like this compound, have shown potent cytotoxic activities against a wide range of cancer cell lines.[4]
Proposed Mechanism of Action: The anticancer activity of related compounds often involves the inhibition of key enzymes in cancer cell proliferation, such as histone deacetylases (HDACs) or specific kinases.[5] Some aminobenzothiazole derivatives are known to act as potent inhibitors of proteins involved in cancer metabolism, such as Bcl-2, Ki-67, and CDK-4.[6]
Caption: Proposed anticancer mechanism of this compound.
Neuroprotective Effects
Aromatic alcohols, particularly those with intact phenolic groups, have demonstrated neuroprotective properties against oxidative stress-induced neuronal cell death.[7] For instance, 4-hydroxybenzyl alcohol has been shown to protect against brain injury by activating Nrf2, PDI, and neurotrophic factor genes.[8][9] The aminobenzyl alcohol structure of this compound suggests it may exhibit similar antioxidant and neuroprotective activities. Furthermore, derivatives of N-propargyl-1,2-amino alcohols have shown neuroprotective effects by modulating PKC and MAPK signaling pathways and inhibiting monoamine oxidases (MAO).[10]
Proposed Mechanism of Action: The neuroprotective effects are likely mediated through antioxidant pathways, such as the upregulation of Nrf2, and the modulation of key signaling pathways involved in cell survival and death, like the PI3K/Akt pathway.[9] Inhibition of MAO-B is another potential mechanism, as derivatives of (2-fluorophenyl)piperazine have been shown to be potent and selective MAO-B inhibitors.[11][12]
Caption: Inferred neuroprotective pathway of this compound.
Antimicrobial Activity
Fluorophenylalanine derivatives have been reported to exhibit mild activity against Gram-positive bacteria, mycobacteria, and several fungal strains.[13] Additionally, 2-aminothiazole derivatives have been synthesized and evaluated as antimycobacterial and antiplasmodial agents.[14] Given that this compound can serve as a precursor for such derivatives, it is plausible that the parent compound or its simple derivatives may possess intrinsic antimicrobial properties.
Proposed Mechanism of Action: The antimicrobial action of related compounds can be attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the fluorine atom can enhance lipophilicity and cellular uptake, contributing to improved antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
To validate the inferred biological activities of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anticancer potential of this compound against a panel of human cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, CaCo-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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Unlocking the Therapeutic Potential of (2-Amino-6-fluorophenyl)methanol: A Technical Guide to Putative Molecular Targets
Foreword: Charting a Course for a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. (2-Amino-6-fluorophenyl)methanol, a structurally intriguing molecule, stands at the precipice of such exploration. While direct pharmacological data on this specific compound remains nascent, its constituent chemical motifs—the 2-aminobenzyl alcohol core and the fluoroaniline moiety—are prevalent in a host of bioactive molecules. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the hypothetical therapeutic landscape of this compound. By dissecting its structure and drawing parallels with analogous compounds, we will illuminate a rational path toward identifying and validating its potential molecular targets. This document eschews a rigid template, instead opting for a scientifically driven narrative that builds a case for each putative target class, grounded in existing literature and proposing robust experimental validation strategies.
Deconstructing the Scaffold: A Foundation for Target Hypothesis
The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. This compound possesses two key features that inform our target-centric investigation:
-
The 2-Aminobenzyl Alcohol Core: This functional arrangement is a versatile pharmacophore, serving as a synthetic precursor to a wide array of nitrogen-containing heterocycles, including quinolines and quinazolines.[1] These heterocyclic systems are privileged structures in medicinal chemistry, known to interact with a broad spectrum of biological targets.
-
The ortho-Fluoroaniline Moiety: The introduction of a fluorine atom to an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to protein targets.[2] The ortho position of the fluorine relative to the amino group introduces a unique electronic and steric environment that can drive specific target interactions.
Based on these structural alerts, we will explore two primary classes of putative therapeutic targets: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .
Hypothesis I: this compound as a Modulator of Protein Kinase Activity
The fluoroaniline and aminobenzyl alcohol moieties are present in numerous documented kinase inhibitors. This precedent provides a strong rationale for investigating the potential of this compound to target this critical enzyme family, which plays a central role in cellular signaling and is frequently dysregulated in diseases such as cancer and inflammatory disorders.
Putative Target: p38 Mitogen-Activated Protein (MAP) Kinase
Rationale for Target Selection: The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production.[3] A potent and selective p38 MAP kinase inhibitor, AS1940477, incorporates a (4-fluorophenyl) group, highlighting the tolerance and potential contribution of a fluorinated phenyl ring to high-affinity binding within the kinase's active site.[3] While structurally distinct from this compound, this example underscores the potential for fluorophenyl-containing small molecules to effectively inhibit p38.
Role in Disease: Overactivation of the p38 MAP kinase pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in the tumor microenvironment.
Proposed Mechanism of Action: We hypothesize that this compound could act as an ATP-competitive inhibitor of p38 MAP kinase. The aminobenzyl moiety could form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 6-fluoro substituent may enhance binding affinity through favorable interactions within the hydrophobic pocket of the active site.
Experimental Workflow for Target Validation: p38 MAP Kinase
Putative Target: Rho-associated Coiled-coil Kinase (ROCK)
Rationale for Target Selection: A series of 2-aminobenzothiazole derivatives have been identified as potent inhibitors of ROCK1 and ROCK2.[4] The aminobenzothiazole scaffold shares structural similarities with the aminobenzyl portion of our lead compound, suggesting that this core may be amenable to binding in the ATP pocket of ROCK kinases.
Role in Disease: ROCKs are key regulators of the actin cytoskeleton and are implicated in a variety of pathological processes, including hypertension, glaucoma, and cancer metastasis.
Proposed Mechanism of Action: Similar to the hypothesis for p38, this compound could function as an ATP-competitive inhibitor of ROCK. The amino group is predicted to form crucial hydrogen bonds with the kinase hinge, while the fluorophenyl ring occupies a hydrophobic pocket.
Hypothesis II: this compound as a Ligand for G-Protein Coupled Receptors (GPCRs)
The fluoroaniline scaffold is a common feature in ligands for various GPCRs. The subtle electronic changes imparted by the fluorine atom can fine-tune receptor subtype selectivity and agonist/antagonist activity.
Putative Target: Cannabinoid Receptor 2 (CB2)
Rationale for Target Selection: Fluorinated 2-oxoquinoline derivatives have been synthesized and shown to be highly potent and selective ligands for the CB2 receptor.[5] These compounds demonstrate that a fluorinated aromatic ring system can be accommodated within the CB2 binding pocket and contribute to high-affinity interactions.
Role in Disease: The CB2 receptor is primarily expressed on immune cells and is a promising therapeutic target for a range of neuroinflammatory and autoimmune diseases, as well as for pain management, without the psychoactive side effects associated with CB1 receptor activation.
Proposed Mechanism of Action: this compound could act as an allosteric modulator or a direct ligand of the CB2 receptor. The fluorophenyl moiety could engage in favorable interactions within the lipophilic binding pocket of the receptor.
Signaling Pathway: Hypothesized CB2 Receptor Modulation
Putative Target: Dopamine D2 Receptor
Rationale for Target Selection: N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been shown to be potent and selective ligands for the D2 dopamine receptor.[6] This demonstrates that a fluoro-substituted phenyl ring is compatible with high-affinity binding to this important CNS target.
Role in Disease: The D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and is also implicated in Parkinson's disease and other neurological disorders.
Proposed Mechanism of Action: this compound could serve as a scaffold for the development of D2 receptor ligands. The aminobenzyl group could interact with key residues in the orthosteric binding site, while the fluorophenyl ring could occupy a secondary binding pocket, potentially influencing subtype selectivity.
Experimental Protocols for Target Validation
To rigorously test these hypotheses, a tiered experimental approach is recommended, progressing from initial screening to in-depth mechanistic studies.
General Protocol for Kinase Inhibition Assays
-
Primary Biochemical Screen:
-
Utilize a high-throughput biochemical assay (e.g., TR-FRET, AlphaScreen, or a radiometric assay) to assess the inhibitory activity of this compound against a panel of kinases, including p38α, ROCK1, and ROCK2.
-
Determine the half-maximal inhibitory concentration (IC50) for any active kinases.
-
-
Cell-based Target Engagement Assay:
-
For confirmed hits from the biochemical screen, employ a cell-based assay to confirm target engagement in a physiological context. For example, for p38, this could involve measuring the phosphorylation of a downstream substrate like MK2 in stimulated cells.
-
-
Kinase Selectivity Profiling:
-
Profile active compounds against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™) to assess selectivity and identify potential off-target effects.
-
General Protocol for GPCR Binding and Functional Assays
-
Radioligand Binding Assay:
-
Perform competitive binding assays using membranes from cells overexpressing the target GPCR (e.g., CB2 or D2) and a known radiolabeled ligand.
-
Determine the inhibition constant (Ki) of this compound.
-
-
Functional Assay:
-
Assess the functional activity of the compound using a downstream signaling readout. For Gi-coupled receptors like CB2 and D2, this could be a cAMP accumulation assay or a β-arrestin recruitment assay.
-
Determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| p38α | [Value] | [Value] |
| ROCK1 | [Value] | [Value] |
| ROCK2 | [Value] | [Value] |
Table 2: Hypothetical GPCR Activity Profile of this compound
| GPCR Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| CB2 | [Value] | [Value] | [Agonist/Antagonist] |
| D2 | [Value] | [Value] | [Agonist/Antagonist] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. The structural analogies to known bioactive molecules provide a strong rationale for investigating its potential as a modulator of protein kinases and G-protein coupled receptors. The experimental workflows outlined in this guide offer a clear and logical path to identifying and validating its therapeutic targets. Successful validation of any of these hypotheses would pave the way for lead optimization programs to enhance potency, selectivity, and drug-like properties, ultimately unlocking the full therapeutic potential of this intriguing molecule.
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FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. PubMed Central. [Link]
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Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]
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Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PubMed Central. [Link]
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Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. [Link]
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ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [Link]
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Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]
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Scope of 2‐aminobenzyl alcohols. Reaction conditions: 1 (0.1 mmol), 2 a.... ResearchGate. [Link]
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In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]
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Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed Central. [Link]
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Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]
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Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. PubMed. [Link]
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One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
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Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]
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Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]
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Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from (2-Amino-6-fluorophenyl)methanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-fluorophenyl)methanol is a versatile and highly valuable starting material for the synthesis of diverse, novel chemical entities, particularly heterocyclic compounds with significant potential in medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic primary amine, a reactive benzylic alcohol, and a strategically positioned fluorine atom—allows for a range of selective transformations. The ortho-relationship of the amine and alcohol groups makes it an ideal precursor for cyclization reactions, while the electron-withdrawing fluorine atom modulates the reactivity of the aromatic ring and can enhance the pharmacological properties of the resulting molecules. This guide details robust protocols for the synthesis of two key scaffolds, 4H-3,1-benzoxazines and quinolines, highlighting the causality behind experimental choices and providing comprehensive, step-by-step procedures.
Introduction: The Strategic Value of this compound
The pursuit of novel chemical matter is a cornerstone of drug discovery. The selection of a starting material is a critical decision that dictates the accessible chemical space and the efficiency of a synthetic campaign. This compound emerges as a superior building block for several key reasons:
-
Inherent Functionality for Cyclization: The 1,3-juxtaposition of the amino and hydroxymethyl groups is a classic synthon for the construction of six-membered heterocyclic rings. This pre-organized arrangement facilitates intramolecular reactions, often leading to high yields and regioselectivity.
-
Modulation by the Fluoro Group: The fluorine substituent exerts a powerful influence on the molecule's properties. Its strong electron-withdrawing nature decreases the pKa of the aniline nitrogen, making it less prone to over-alkylation and modifying its nucleophilicity. In the final compounds, fluorine often enhances metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3]
-
Multiple Reaction Handles: The presence of three distinct reactive sites (amine, alcohol, and the aromatic ring) allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly.
This document provides detailed protocols for leveraging these features to synthesize two classes of pharmaceutically relevant heterocycles: 4H-3,1-benzoxazines and quinolines.[4][5]
Synthetic Pathways Overview
The primary synthetic transformations of this compound detailed herein involve its reaction with carbonyl compounds. The choice of reaction conditions, particularly the solvent and catalyst, critically dictates the final heterocyclic scaffold produced. This guide will focus on two divergent, high-utility pathways.
Figure 1: Divergent synthetic pathways from this compound.
Pathway I: Synthesis of 8-Fluoro-4H-3,1-benzoxazines
Scientific Rationale: The reaction of 2-aminobenzyl alcohols with aldehydes is a well-established route to 4H-3,1-benzoxazines.[6][7] This protocol utilizes a copper(I)-catalyzed aerobic oxidative cyclization. The mechanism proceeds via initial imine formation between the amino group and the aldehyde. The copper catalyst then facilitates the aerobic oxidation of the benzylic alcohol to an aldehyde, which is followed by an intramolecular cyclization and dehydration to furnish the benzoxazine ring. Toluene is an ideal solvent as it is relatively non-polar and allows for azeotropic removal of water, driving the initial imine formation.
Protocol 3.1: Copper-Catalyzed Synthesis of 2-Aryl-8-fluoro-4H-3,1-benzoxazine
This protocol is adapted from a general method for benzoxazine synthesis described by Jongcharoenkamol et al.[6]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 141.14 | 1.0 | 141 mg |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 106 mg (102 µL) |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 19 mg |
| Toluene, Anhydrous | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and Copper(I) Iodide (0.1 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous toluene to the flask.
-
Reaction Setup: Place the flask in an oil bath and heat to 110 °C. The reaction is run under an air atmosphere (using a drying tube to prevent moisture ingress) to facilitate the aerobic oxidation step.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and filter through a pad of Celite® to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 2-aryl-8-fluoro-4H-3,1-benzoxazine product.
Trustworthiness & Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields for this reaction are typically in the range of 70-90%.
Pathway II: Synthesis of 8-Fluoroquinolines
Scientific Rationale: In a fascinating solvent-dependent product divergence, reacting 2-aminobenzyl alcohols and benzaldehydes in dimethyl sulfoxide (DMSO) with a strong base like potassium hydroxide (KOH) leads to the formation of quinolines instead of benzoxazines.[8] This unexpected annulation involves a more complex mechanism where DMSO acts not just as a solvent but also as a reactant and an oxidant. A plausible mechanism involves the initial oxidation of the 2-aminobenzyl alcohol to the corresponding amino-aldehyde, followed by condensation with the benzaldehyde derivative and subsequent cyclization and aromatization, with DMSO being reduced in the process.[8] This powerful transformation builds the carbocyclic portion of the quinoline core.
Protocol 4.1: DMSO-Mediated Annulation for 2-Aryl-8-fluoroquinoline Synthesis
This protocol is based on the unexpected annulation discovered by Wu and colleagues.[8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 141.14 | 0.5 | 70.5 mg |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 0.5 | 53 mg (51 µL) |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 (4.0 eq) | 112 mg |
| Dimethyl Sulfoxide (DMSO), Anhydrous | - | - | 2.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 10 mL microwave vial or sealed tube containing a magnetic stir bar, add this compound (0.5 mmol) and powdered Potassium Hydroxide (2.0 mmol).
-
Reagent Addition: Add the aromatic aldehyde (0.5 mmol) followed by anhydrous DMSO (2.0 mL).
-
Reaction Setup: Securely cap the vial and place it in a preheated oil bath or heating block at 120 °C.
-
Causality Note: The high temperature is necessary to overcome the activation energy for the oxidation and cyclization steps. The use of a sealed vessel is crucial to prevent the evaporation of the relatively low-boiling aldehyde and to maintain the reaction concentration.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is often rapid, with significant color change, and is typically complete within 30-60 minutes. Monitor by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully add 15 mL of water to the vial. The product may precipitate. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 2-aryl-8-fluoroquinoline.
Figure 2: General experimental workflow for synthesis and analysis.
Conclusion and Future Directions
This compound serves as an exemplary starting point for the efficient construction of complex, fluorinated heterocyclic systems. The protocols detailed here for the synthesis of benzoxazines and quinolines demonstrate how subtle changes in reaction conditions can be exploited to achieve dramatically different molecular scaffolds from the same set of precursors. This solvent- and catalyst-controlled divergence is a powerful tool in modern synthetic and medicinal chemistry.
Future applications could involve expanding the scope of reaction partners beyond simple aldehydes to include ketones, alkynes, or other electrophiles, further broadening the diversity of accessible compounds.[4][9][10] The resulting fluorinated heterocycles are prime candidates for screening in drug discovery programs, particularly in oncology, infectious diseases, and neurosciences, where such scaffolds are prevalent.[5][11]
References
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Jongcharoenkamol, J., Saewa, R., Intasri, A., Kerdphon, S. et al. Commercial Copper‐Catalyzed Aerobic Oxidative Synthesis of 4H‐3,1‐Benzoxazine and Their Effects on Anti‐Inflammatory Genes Expression. ResearchGate. Available at: [Link]
-
Wu, Y., et al. Unexpected Annulation between 2‑Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 2021. Available at: [Link]
-
Ishikawa, H. Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis, 2024. Available at: [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 2014. Available at: [Link]
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Verma, R. K., et al. A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. Available at: [Link]
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Keerthy, H. K., et al. Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. PLoS ONE, 2014. Available at: [Link]
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Tih, A. E., et al. Importance of Fluorine in Benzazole Compounds. Molecules, 2020. Available at: [Link]
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Kumar, A., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. Available at: [Link]
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Chen, Y., et al. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 2022. Available at: [Link]
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Lv, K., et al. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 2013. Available at: [Link]
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Manouchehri, F., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 2013. Available at: [Link]
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Wrzosek, M., et al. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 2021. Available at: [Link]
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Fustero, S., et al. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry, 2008. Available at: [Link]
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The Synthetic Potential of (2-Amino-6-fluorophenyl)methanol in Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Strategic Role of Fluorinated Building Blocks
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing molecular properties.[1][2] The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to increased potency and a more favorable environmental profile.[1][3] (2-Amino-6-fluorophenyl)methanol is a bifunctional fluorinated building block poised for significant utility in agrochemical synthesis. Its structure, featuring an ortho-fluoroaniline moiety combined with a primary alcohol, offers two distinct points for chemical modification, enabling the construction of complex and diverse molecular architectures.
The ortho-fluoroaniline group is a well-established precursor in a variety of commercial herbicides, fungicides, and insecticides.[4][5][6] The fluorine atom at the C6 position sterically influences the adjacent amino group, which can be exploited to control reactivity and conformation in the final product. Simultaneously, the methanol group provides a handle for introducing linkages, extending the carbon skeleton, or forming key heterocyclic rings. This application note explores the prospective applications of this compound in the synthesis of key agrochemical classes and provides generalized protocols for its core chemical transformations.
Prospective Agrochemical Targets and Synthetic Strategy
This compound serves as a versatile starting material for several classes of high-value agrochemicals. Its utility stems from the ability to selectively react either the amine or the alcohol functionality, or to use both in sequential or cyclization reactions.
Logical Workflow for Utilizing this compound
The following diagram outlines the decision-making process for leveraging this building block in a synthetic research program.
Caption: Decision workflow for synthesizing different agrochemical classes.
Application 1: Synthesis of Pyrazole Carboxamide Fungicide Scaffolds
The pyrazole carboxamide class, which includes many succinate dehydrogenase inhibitor (SDHI) fungicides, is a primary target.[7] The synthesis hinges on the formation of a critical amide bond between a pyrazole carboxylic acid and an aniline moiety.
Synthetic Pathway
The amino group of this compound can be acylated by an activated pyrazole carboxylic acid (e.g., an acid chloride) to form the desired amide. The remaining hydroxymethyl group (-CH₂OH) can then be further functionalized to modulate the molecule's physicochemical properties.
Caption: Pathway to SDHI fungicide analogues.
Protocol 1: General Procedure for Acylation of the Amino Group
Rationale: This protocol describes the formation of an amide bond, a cornerstone reaction in the synthesis of numerous agrochemicals. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction with an acid chloride, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve the desired pyrazole-carbonyl chloride (1.05 eq.) in anhydrous DCM (5 mL/mmol) and add it dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target amide.
Application 2: Precursor to Anthranilic Diamide Insecticides
Anthranilic diamide insecticides are potent activators of insect ryanodine receptors.[8] The synthesis of these complex molecules often involves a substituted aniline as a key building block. This compound can be derivatized to form an anthranilic acid analogue, which is a critical intermediate for this class of insecticides.
Synthetic Pathway
This multi-step process begins with the protection of the amino group, followed by oxidation of the alcohol to a carboxylic acid. Deprotection then reveals the desired fluorinated anthranilic acid derivative, ready for subsequent coupling reactions.
Caption: Synthesis of a fluorinated anthranilic acid intermediate.
Protocol 2: General Procedure for Oxidation of the Methanol Group
Rationale: This protocol outlines the conversion of the primary alcohol to a carboxylic acid, a key step for creating intermediates like anthranilic acids. A two-step oxidation via an aldehyde is often most effective. Here, we use pyridinium chlorochromate (PCC) as a common lab-scale oxidant. For larger scales, catalytic methods like TEMPO/bleach are preferred for safety and environmental reasons.
-
Prerequisite: The amino group of the starting material should be protected (e.g., as a Boc-carbamate) to prevent side reactions.
-
Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (2.5 eq.) in anhydrous DCM (15 mL/mmol), add the N-protected this compound (1.0 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. The reaction mixture will turn into a dark, tarry substance. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.
-
Isolation: Concentrate the filtrate in vacuo. The resulting crude aldehyde is often carried forward without further purification.
-
Further Oxidation: Dissolve the crude aldehyde in a suitable solvent (e.g., acetone). Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0 °C until the orange color persists. Stir for 2 hours.
-
Quench and Extract: Quench the reaction with isopropanol. Remove the solvent and partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting carboxylic acid by recrystallization or column chromatography.
Summary of Synthetic Potential
The dual functionality of this compound allows for its application in the synthesis of a wide array of agrochemical scaffolds. The following table summarizes its potential based on key transformations.
| Target Agrochemical Class | Key Functional Group Targeted | Primary Transformation | Potential Final Product Type |
| SDHI Fungicides | Amino (-NH₂) | Acylation / Amide Bond Formation | Phenyl-amide Fungicides |
| Diamide Insecticides | Methanol (-CH₂OH) & Amino (-NH₂) | Oxidation to Carboxylic Acid | Anthranilic Acid Intermediate |
| Heterocyclic Herbicides | Both (-NH₂ and -CH₂OH) | Condensation / Cyclization | Benzoxazines, Quinolines, etc. |
| Acaricides/Fungicides | Methanol (-CH₂OH) | Etherification / Esterification | Functionalized Benzyl Ethers/Esters |
Conclusion
While direct commercial synthesis routes starting from this compound are not widely published, its structural components are present in numerous patented and commercialized agrochemicals. The strategic ortho-fluoroaniline and benzyl alcohol motifs provide a powerful platform for discovery chemistry. The protocols and pathways outlined in this document serve as a foundational guide for researchers aiming to leverage this versatile building block in the development of novel, effective, and potentially safer crop protection solutions. The key to its successful application lies in the selective and efficient manipulation of its two functional groups to construct the desired toxophore.
References
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- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
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- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. Ortho Fluoro Aniline [aarti-industries.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 8. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Selective N-alkylation of (2-Amino-6-fluorophenyl)methanol via Reductive Amination
Introduction: The Strategic Importance of N-Alkylation
(2-Amino-6-fluorophenyl)methanol is a valuable scaffold in medicinal chemistry. The presence of a primary aromatic amine, a benzylic alcohol, and a fluorine atom offers multiple points for diversification, enabling the synthesis of complex molecules with potential therapeutic applications. N-alkylation of the primary amino group is a fundamental strategy to modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and solubility.[1] These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making the development of a reliable and selective N-alkylation protocol a critical objective for drug discovery programs.
While classical N-alkylation methods using alkyl halides are common, they often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, especially with reactive primary amines.[2] To overcome this challenge, this guide details a protocol centered on reductive amination. This powerful and mild technique allows for the controlled, one-pot synthesis of mono-N-alkylated products with high yields and selectivity.[3][4]
The Underlying Chemistry: Reductive Amination Mechanism
Reductive amination is a two-stage process that first involves the formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The elegance of this method lies in the use of a reducing agent that is selective for the protonated iminium ion intermediate over the starting carbonyl compound.[5]
Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine intermediate. In the presence of an acid catalyst (which can be adventitious or deliberately added), the imine nitrogen is protonated to form a highly electrophilic iminium ion.
Stage 2: Hydride Reduction A mild and selective hydride donor, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion. The steric bulk and electron-withdrawing acetate groups on the borohydride reagent temper its reactivity, making it highly selective for the iminium ion while leaving the less reactive aldehyde or ketone starting material untouched.[3][6] This selectivity is the cornerstone of the one-pot procedure's success.[4]
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound with a generic aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 143.14 | 1.0 | 1.0 | 143 mg |
| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 1.1 | 1.1 | 79 mg (0.10 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | - | 5.0 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~10 mL |
| Dichloromethane (DCM) for extraction | - | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
3.2. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (143 mg, 1.0 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 5.0 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Aldehyde Addition: Add the aldehyde (e.g., isobutyraldehyde, 0.10 mL, 1.1 mmol) to the solution dropwise. Stir the mixture for 20 minutes at room temperature to facilitate pre-formation of the imine.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction may bubble slightly. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Caption: Step-by-step experimental workflow for N-alkylation.
Field-Proven Insights: The "Why" Behind the Protocol
-
Why Reductive Amination? Direct alkylation with alkyl halides often leads to over-alkylation, a persistent issue with primary amines.[2] The reductive amination pathway provides a more controlled, single-step route to the desired mono-alkylated product, significantly improving reaction efficiency and simplifying purification.[3][4]
-
The Superiority of Sodium Triacetoxyborohydride (STAB): While other borohydride reagents like NaBH₄ or NaCNBH₃ can be used, STAB is the reagent of choice for this transformation.[7]
-
Mildness and Selectivity: It is a gentle reducing agent that does not reduce aldehydes or ketones under these conditions, allowing for a one-pot procedure.[5][6]
-
Efficiency: The rate of reduction for the iminium ion is significantly faster than for the carbonyl group, which minimizes side reactions like the reduction of the starting aldehyde.[3]
-
Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride (NaCNBH₃).
-
-
Solvent Choice is Critical: The reaction is performed in an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4] STAB is sensitive to water and can react with protic solvents like methanol, which would reduce its efficacy.[6][7]
Troubleshooting and Optimization
| Potential Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive STAB (degraded by moisture).2. Sterically hindered aldehyde/ketone. | 1. Use fresh, high-quality STAB from a sealed container.2. Increase reaction time, slightly warm the reaction (to 40°C), or add 1 equivalent of acetic acid to catalyze imine formation.[4] |
| Aldehyde is Consumed, But Amine Remains | Imine formation is slow or unfavorable. | Add a catalytic amount of acetic acid (5-10 mol%) to promote imine formation.[5] |
| Presence of Di-alkylated Product | The mono-alkylated product is reacting further with the aldehyde. | 1. Use a smaller excess of the aldehyde (e.g., 1.05 equivalents).2. For problematic cases, consider a stepwise procedure: form the imine in methanol, remove the solvent, then reduce with NaBH₄ in a separate step.[4] |
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]
-
ResearchGate. (n.d.). N-Alkylation of various amines with benzyl alcohols. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Selective Oxidation of (2-Amino-6-fluorophenyl)methanol to 2-Amino-6-fluorobenzaldehyde
Introduction: The Strategic Importance of 2-Amino-6-fluorobenzaldehyde in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacological profile.[1][2][3] 2-Amino-6-fluorobenzaldehyde is a key building block in this domain, serving as a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds with therapeutic potential.[4][5][6][7] The presence of the aldehyde functionality provides a reactive handle for various chemical transformations, including condensations and nucleophilic additions, while the amino and fluoro substituents offer opportunities for further molecular diversification.[6][8]
The selective oxidation of the primary alcohol, (2-Amino-6-fluorophenyl)methanol, to its corresponding aldehyde is a critical transformation in the synthetic pathway to these valuable molecules. This application note provides a detailed experimental procedure for this oxidation, with a primary focus on the Dess-Martin periodinane (DMP) oxidation, a mild and highly selective method. An alternative protocol using the Swern oxidation is also discussed. The causality behind experimental choices, safety considerations, and mechanistic insights are provided to ensure a comprehensive and reliable guide for researchers, scientists, and drug development professionals.
Recommended Oxidation Method: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary alcohols to aldehydes.[9][10] Its key advantages include neutral reaction conditions, short reaction times, and a simple work-up procedure, which makes it particularly suitable for substrates with acid-sensitive functional groups, such as the amino group in this compound.[10][11]
Mechanistic Rationale
The Dess-Martin oxidation proceeds through the formation of a periodinane intermediate. The alcohol substrate displaces an acetate ligand on the hypervalent iodine reagent (Dess-Martin periodinane). A subsequent intramolecular proton transfer, facilitated by the acetate ion, leads to the formation of the aldehyde, iodinane, and acetic acid.[9]
dot
Caption: Mechanism of Dess-Martin Oxidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 221285-25-2 |
| Dess-Martin Periodinane (DMP) | ≥97% | Sigma-Aldrich | 87413-09-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium bicarbonate (NaHCO₃), saturated solution | Reagent | Fisher Scientific | 144-55-8 |
| Sodium thiosulfate (Na₂S₂O₃), 10% solution | Reagent | Fisher Scientific | 7772-98-7 |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent | Sigma-Aldrich | 7487-88-9 |
Experimental Protocol: Dess-Martin Oxidation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. Stir vigorously until the solid dissolves and the layers become clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Amino-6-fluorobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure aldehyde.
Alternative Oxidation Method: Swern Oxidation
The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[12][13][14] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[14][15][16]
Mechanistic Rationale
The Swern oxidation begins with the activation of DMSO with oxalyl chloride to form a chlorosulfonium salt. The alcohol then reacts with this electrophilic sulfur species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12][14][16]
dot
Caption: Workflow for the Swern Oxidation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 221285-25-2 |
| Oxalyl chloride | 2.0 M in DCM | Sigma-Aldrich | 79-37-8 |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
Experimental Protocol: Swern Oxidation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cold DCM, add oxalyl chloride (2.0 eq) dropwise, followed by the slow addition of anhydrous DMSO (4.0 eq). Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir for an additional 30 minutes at -78 °C.
-
Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described for the Dess-Martin oxidation protocol.
Safety Precautions
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Dess-Martin Periodinane (DMP):
-
Hazards: DMP is a strong oxidizing agent and can be shock-sensitive and potentially explosive, especially in impure forms.[4][5][10] It is also an irritant to the skin and eyes.
-
Handling: Avoid contact with combustible materials. Store in a cool, dry place away from heat and light. Handle with care to avoid generating dust.
Swern Oxidation Reagents:
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[6][11][16][17][18] Handle with extreme caution under anhydrous conditions.
-
Dimethyl Sulfoxide (DMSO): Can be irritating to the skin and eyes. It is readily absorbed through the skin and can carry dissolved toxic substances with it.[7][9][12][19]
-
Triethylamine (TEA): Flammable, toxic, and corrosive.[8][13][15] Causes severe skin and eye burns.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted oxidizing agents before disposal.
Data Summary
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Key Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Advantages | Milder conditions, simpler work-up, avoids toxic chromium reagents.[10][11] | Wide functional group tolerance, high yields.[12][13] |
| Disadvantages | Potentially explosive reagent, relatively high cost.[11] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, uses highly toxic oxalyl chloride.[12][13] |
Conclusion
The selective oxidation of this compound to 2-Amino-6-fluorobenzaldehyde is a crucial step in the synthesis of various valuable compounds in drug discovery. This application note provides detailed and reliable protocols for this transformation using both Dess-Martin periodinane and Swern oxidation. The Dess-Martin oxidation is presented as the primary method due to its mild reaction conditions and operational simplicity, which are advantageous for the sensitive amino-substituted substrate. By understanding the mechanistic principles and adhering to the safety precautions outlined, researchers can confidently and efficiently perform this important synthetic conversion.
References
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses. Available at: [Link]
-
Dess-Martin Periodinane (DMP). Common Organic Chemistry Reagents. Available at: [Link]
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Swern oxidation. Wikipedia. Available at: [Link]
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Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. ResearchGate. Available at: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. Available at: [Link]
- Oxidation preparation method of fluorobenzaldehyde. Google Patents.
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Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Available at: [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Laser Photolysis Study on Photo-Oxidation Reactions of Aromatic Amino Acids with Triplet 2-Methylanthraquinone. ResearchGate. Available at: [Link]
-
Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile. PubMed. Available at: [Link]
-
Safety Data Sheet: Dess-Martin periodinane. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: dimethyl sulfoxide. Valudor Products. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]
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Safety Data Sheet: Triethylamine. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: DMSO. Carl ROTH. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds. National Institutes of Health. Available at: [Link]
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Topic: High-Throughput Screening Assays for Novel Inhibitors Derived from a (2-Amino-6-fluorophenyl)methanol Scaffold
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel enzyme inhibitors, using (2-Amino-6-fluorophenyl)methanol as a foundational chemical scaffold. We detail a strategic workflow, from a robust primary fluorescence-based assay for initial hit identification to orthogonal validation with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for hit confirmation. The protocols are designed for a 384-well format, emphasizing scientific rigor, data integrity, and the rationale behind key experimental choices. Furthermore, we address potential follow-up studies to characterize the mechanism of action, a critical step for scaffolds like this that hold potential for covalent modification. This document serves as a practical guide for researchers aiming to leverage HTS in the early stages of drug discovery.
Introduction: The Imperative for Novel Scaffolds in Drug Discovery
The identification of new chemical entities with therapeutic potential is a cornerstone of modern medicine. Protein kinases, in particular, have emerged as one of the most critical classes of drug targets, given their central role in cellular signaling and their deregulation in diseases like cancer.[1] High-throughput screening (HTS) is an indispensable methodology in this endeavor, enabling the rapid evaluation of vast chemical libraries to identify "hits" that modulate the activity of a specific target.[2][3]
Rather than relying solely on large, diverse libraries, a scaffold-based approach offers a more focused strategy. Here, a core molecular structure with desirable properties is used as a template to generate a library of related compounds. The this compound scaffold presents an intriguing starting point. The presence of a nucleophilic primary amine and a primary alcohol offers synthetic handles for diversification, while the fluorine atom can enhance metabolic stability and modulate the physicochemical properties of derivative compounds.[4]
Notably, scaffolds containing reactive moieties are of increasing interest for the development of covalent inhibitors.[5] These compounds form a stable bond with the target protein, offering advantages such as increased potency and prolonged duration of action.[6] The workflow described herein is tailored to not only identify potent inhibitors based on this scaffold but also to provide a pathway for characterizing their mechanism of action.
The HTS Campaign: A Strategic Workflow
A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently identifying promising lead compounds. The process begins with a sensitive and cost-effective primary screen to identify a large pool of initial hits. These hits are then subjected to more rigorous secondary, or "orthogonal," assays that use a different detection technology to confirm activity and filter out artifacts.[7] Confirmed hits proceed to dose-response studies to quantify their potency (e.g., IC50) and, subsequently, to mechanism of action studies.
Caption: High-level workflow for the scaffold-based HTS campaign.
Protocol 1: Primary HTS with a Fluorescence-Based ADP Detection Assay
3.1. Rationale and Principle For the primary screen, we need an assay that is robust, sensitive, low-cost, and amenable to automation in 384- or 1536-well formats. An enzyme-coupled fluorescence assay that detects the universal kinase product, adenosine diphosphate (ADP), is an excellent choice.[8][9] In this system, the ADP produced by the target kinase is used in a series of enzymatic reactions that ultimately generate a highly fluorescent molecule, such as resorufin. A decrease in the fluorescence signal corresponds to the inhibition of the target kinase. Fluorescence assays generally offer an optimal balance between cost and sensitivity for HTS campaigns.[10]
Caption: Principle of the coupled-enzyme fluorescence assay for kinase activity.
3.2. Step-by-Step Protocol (384-Well Format)
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library plate to a 384-well assay plate (e.g., low-volume, black, flat-bottom). This results in a final screening concentration of 10 µM assuming a 5 µL final assay volume. Also plate DMSO vehicle for negative controls (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).
-
Enzyme Preparation: Prepare a 2X kinase solution in the appropriate assay buffer (containing cofactors like MgCl2). The final kinase concentration should be optimized to produce a linear reaction rate for at least 60 minutes.
-
Enzyme Addition: Add 2.5 µL of the 2X kinase solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the test compounds to interact with the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X substrate/ADP detection solution containing the kinase substrate peptide, ATP (at its Km concentration), and the ADP detection reagents.
-
Substrate Addition: Add 2.5 µL of the 2X substrate/ADP detection solution to each well to initiate the kinase reaction.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar or similar) pre-set to the appropriate excitation/emission wavelengths (e.g., 540 nm Ex / 590 nm Em for resorufin). Read the fluorescence signal every 5 minutes for 60 minutes.[3]
3.3. Data Analysis and Hit Selection
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])
-
-
Assess Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness. A Z' > 0.5 is considered excellent for HTS.[11]
-
Z' = 1 - [(3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl|]
-
-
Hit Criteria: Compounds demonstrating a percent inhibition greater than three standard deviations from the mean of the negative controls (or a simpler cutoff, e.g., >50% inhibition) are classified as primary hits.
Protocol 2: Orthogonal Hit Confirmation using TR-FRET
4.1. Rationale and Principle Primary hits must be validated in an orthogonal assay to eliminate false positives caused by assay interference (e.g., compound auto-fluorescence or inhibition of the coupling enzymes).[7] A TR-FRET immunoassay is an ideal choice. It uses long-lifetime lanthanide donors to reduce background fluorescence and directly measures the phosphorylated product, making it less susceptible to interference.[2] The assay relies on an antibody that specifically recognizes the phosphorylated substrate.
Caption: Principle of a TR-FRET assay for kinase activity.
4.2. Step-by-Step Protocol (Dose-Response)
-
Compound Plating: Prepare serial dilutions (e.g., 10-point, 1:3 dilution series) of the primary hit compounds. Plate 50 nL of each concentration into a 384-well assay plate.
-
Kinase Reaction: Add 2.5 µL of 2X kinase solution, incubate for 15 minutes, then add 2.5 µL of 2X substrate/ATP solution. Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Reaction Termination & Detection: Add 5 µL of a stop/detection solution containing EDTA (to stop the kinase reaction) and the TR-FRET antibody pair (e.g., Europium-labeled anti-tag antibody and APC-labeled anti-phospho-substrate antibody).
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
4.3. Data Analysis and Presentation
-
Calculate TR-FRET Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Generate Dose-Response Curves: Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Present Data: Summarize the results in a table for clear comparison of confirmed hits.
| Hit ID | Primary Screen (% Inh) | Confirmed IC50 (µM) |
| Cmpd-001 | 85.2 | 1.2 |
| Cmpd-002 | 65.7 | 5.8 |
| Cmpd-003 | 91.5 | 0.45 |
| Cmpd-004 (False Positive) | 78.1 | > 100 |
Protocol 3: Investigating Covalent Inhibition Mechanism
5.1. Rationale and Principle Given the nucleophilic amine on the this compound scaffold, derivative compounds may act as covalent inhibitors.[12] A simple and effective method to test for irreversible or slowly reversible inhibition is a "washout" or "jump dilution" experiment. The kinase is pre-incubated with a high concentration of the inhibitor, then this mixture is rapidly diluted. If the inhibitor is covalent/irreversible, its inhibitory effect will persist despite the dilution, whereas a reversible inhibitor will dissociate, and enzyme activity will be restored.
5.2. Conceptual Step-by-Step Protocol
-
Pre-incubation: In a microcentrifuge tube, incubate the target kinase with a high concentration (e.g., 10x IC50) of the confirmed hit compound for 60 minutes. As a control, incubate the kinase with DMSO.
-
Rapid Dilution: Rapidly dilute the kinase-inhibitor mixture 100-fold into a pre-warmed assay buffer containing the substrate and ATP. The final inhibitor concentration will now be well below its IC50 (0.1x IC50).
-
Measure Activity: Immediately measure the kinase activity using the primary fluorescence assay (Protocol 1).
-
Compare Results:
-
Reversible Inhibitor: The enzyme activity will recover quickly and be similar to the DMSO control.
-
Irreversible/Covalent Inhibitor: The enzyme activity will remain low, as the inhibitor is still covalently bound to the kinase despite the dilution.
-
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High %CV) | - Inaccurate pipetting- Inadequate mixing- Temperature gradients across the plate | - Calibrate pipettes; use automated liquid handlers[13]- Include a brief plate shaking step after reagent addition- Equilibrate all reagents and plates to room temperature before use[13] |
| Low Signal-to-Background (S/B) Ratio | - Sub-optimal enzyme or substrate concentration- Insufficient reaction time- Inactive enzyme | - Titrate enzyme and substrate concentrations to find the optimal ratio- Extend the incubation/read time (ensure linearity)- Verify enzyme activity with a fresh batch of protein[14] |
| High Rate of False Positives | - Compound auto-fluorescence- Compound inhibits a coupling enzyme in the detection system- Compound aggregation at high concentrations[7] | - Implement an orthogonal assay with a different detection method (e.g., TR-FRET)- Run a "counter-screen" against the coupling enzymes alone- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer |
| High Rate of False Negatives | - Compound instability in assay buffer- Compound insolubility | - Assess compound stability over the assay duration using LC-MS- Decrease the final screening concentration or check compound solubility limits |
Conclusion
The strategic workflow detailed in this application note provides a robust and scientifically grounded approach for identifying and characterizing novel inhibitors derived from the this compound scaffold. By progressing from a high-throughput primary screen to a rigorous orthogonal confirmation and subsequent mechanistic studies, researchers can efficiently triage hits and minimize the pursuit of artifacts. This methodology, centered on established and reliable assay technologies, empowers drug discovery professionals to effectively leverage scaffold-based libraries in the quest for new therapeutic agents.
References
- Vertex AI Search. (2024). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available at: [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Available at: [Link]
-
ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link]
-
National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Available at: [Link]
-
Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]
-
PubMed. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Available at: [Link]
-
ResearchGate. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent advances in the development of covalent inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Covalent Inhibition in Drug Discovery. Available at: [Link]
-
University of Groningen. (2020). Development of Novel Covalent Inhibitors and Other Scaffolds Through Multicomponent Reactions. Available at: [Link]
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. Available at: [Link]
-
C.H. Robinson. (n.d.). The Harmonized Tariff Schedule: Beyond the General Rules of Interpretation. Available at: [Link]
-
Vizion. (2025). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Available at: [Link]
-
Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available at: [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]
-
Juno Logistics. (2025). General Rules of Interpretation: How to Determine HTS Codes. Available at: [Link]
-
One Union Solutions. (2025). Decoding the HTS Harmonized Tariff System. Available at: [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
-
PubMed. (2004). Technological advances in high-throughput screening. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Available at: [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm.ucsf.edu [pharm.ucsf.edu]
- 12. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Note & Protocol: A Scalable Synthesis of (2-Amino-6-fluorophenyl)methanol Derivatives for Pharmaceutical Research and Development
Abstract
(2-Amino-6-fluorophenyl)methanol and its derivatives are pivotal structural motifs in contemporary medicinal chemistry, serving as key building blocks for a range of therapeutic agents. Their synthesis on a laboratory and pilot-plant scale, however, presents unique challenges, including regioselectivity, functional group tolerance, and process safety. This document provides a comprehensive guide for the scale-up synthesis of this compound, emphasizing a robust and reproducible protocol. We will delve into the strategic considerations behind the selected synthetic route, offer a detailed, step-by-step protocol, and discuss critical process parameters, safety measures, and analytical quality control. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries who are tasked with the development of scalable synthetic processes for active pharmaceutical ingredients (APIs) and their intermediates.
Introduction: The Significance of the this compound Scaffold
The unique substitution pattern of the this compound scaffold, featuring an amino group and a fluorine atom ortho to a hydroxymethyl group, imparts specific conformational and electronic properties that are highly desirable in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the amino and hydroxyl groups provide versatile handles for further molecular elaboration. Consequently, this scaffold is found in a variety of biologically active molecules, including inhibitors of kinases and other enzymes. For instance, 2-Amino-6-fluorobenzoic acid, a closely related precursor, is utilized in the synthesis of casein kinase 1ε (CK1ε) inhibitors, which are significant in cancer research.[1]
The primary challenge in synthesizing these compounds on a larger scale lies in achieving a cost-effective, safe, and high-yielding process. Direct reduction of the corresponding benzoic acid or its ester is a common approach, but requires careful selection of the reducing agent to avoid side reactions and ensure chemoselectivity, especially in the presence of the fluorine and amino substituents.
Strategic Approach to Scale-Up Synthesis
For the scale-up synthesis of this compound, a two-step approach starting from the commercially available 2-amino-6-fluorobenzoic acid is often preferred due to the availability and cost of the starting material. This strategy involves the reduction of the carboxylic acid to the corresponding alcohol.
Key Considerations for the Reduction Step:
-
Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LAH) are effective on a small scale, their use in large-scale operations is often hampered by safety concerns and difficult work-up procedures. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or as a complex is a safer and more manageable alternative for large-scale reductions of carboxylic acids.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of work-up. Ethereal solvents like tetrahydrofuran (THF) are commonly used for borohydride reductions.
-
Temperature Control: The reduction of carboxylic acids is often exothermic. Precise temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Work-up and Purification: Quenching the reaction, followed by extraction and purification, are critical steps that need to be optimized for scalability. Crystallization is a preferred method for purification on a large scale as it is generally more cost-effective and efficient than chromatography.[2]
Below is a diagram illustrating the overall synthetic workflow.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-6-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved by the reduction of 2-Amino-6-fluorobenzoic acid, presents unique challenges due to the presence of multiple functional groups. The amino group's basicity and the acidic proton, the carboxylic acid's reactivity, and the influence of the fluorine substituent all play a crucial role in the reaction's outcome. This guide will focus on the widely used and potent reducing agent, Lithium Aluminium Hydride (LiAlH₄), to effect this transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors, from incomplete reaction to product loss during work-up. Let's break down the potential causes and their remedies.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Incomplete reaction can be due to insufficient reducing agent, poor solubility of the starting material, or non-optimal reaction time and temperature. The amino group in 2-Amino-6-fluorobenzoic acid will react with LiAlH₄ first in an acid-base reaction, consuming one equivalent of the hydride. Therefore, an excess of LiAlH₄ is crucial for the reduction of the carboxylate salt that is formed.[1]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[2] All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Optimize Reagent Stoichiometry: Use at least 1.5 to 2.0 equivalents of LiAlH₄ to account for the reaction with the amino group's proton and to ensure complete reduction of the carboxylate.
-
Improve Solubility: If the starting material, 2-Amino-6-fluorobenzoic acid, has poor solubility in your reaction solvent, consider using a co-solvent or a different anhydrous solvent like THF, where solubility might be better. For starting materials with very low solubility, a continuous extraction method into the reaction flask can be employed.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction is typically stirred at room temperature or gently refluxed for several hours.
-
Potential Cause 2: Product Loss During Work-up
-
Explanation: The work-up procedure for LiAlH₄ reductions is critical for isolating the amino alcohol product. The formation of gelatinous aluminum salts can trap the product, leading to significant yield loss upon filtration. The basicity of the amino group also influences its partitioning during aqueous extraction.
-
Troubleshooting Protocol: The Fieser Work-up This method is widely used to generate a granular precipitate of aluminum salts that is easily filterable.[2][3][4] For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'x' mL of water dropwise.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
The resulting white precipitate should be granular. Filter the mixture and wash the solid thoroughly with your reaction solvent (e.g., THF or ether).
-
Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Q2: What are the common impurities in my final product, and how can I minimize them?
The primary impurities are typically unreacted starting material and potential side-products.
Common Impurity 1: Unreacted 2-Amino-6-fluorobenzoic Acid
-
Identification: This can be detected by TLC, HPLC, or NMR spectroscopy (presence of a carboxylic acid proton signal).
-
Minimization: As discussed in Q1, ensure a sufficient excess of LiAlH₄ and adequate reaction time.
Common Impurity 2: Over-reduction Products (less common for this substrate)
-
Explanation: While LiAlH₄ is a powerful reducing agent, it does not typically reduce aromatic rings or carbon-fluorine bonds under standard conditions.[2] Therefore, over-reduction of the phenyl ring or defluorination is unlikely.
Minimizing Impurities through Purification:
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the LiAlH₄ reduction of 2-Amino-6-fluorobenzoic acid?
A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent due to its ability to dissolve both LiAlH₄ and many organic substrates better than diethyl ether.[5]
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?
A: No, Sodium Borohydride is not a strong enough reducing agent to reduce carboxylic acids or their salts.[2][6] It is primarily used for the reduction of aldehydes and ketones.
Q: How do I handle LiAlH₄ safely?
A: LiAlH₄ is a highly reactive and pyrophoric solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All additions of LiAlH₄ to the solvent and the quenching of the reaction should be done slowly and at a controlled temperature (0°C).
Q: What is the mechanism of the reduction of 2-Amino-6-fluorobenzoic acid with LiAlH₄?
A: The reaction proceeds through the following key steps:
-
Acid-Base Reaction: The acidic proton of the amino group reacts with a hydride ion from LiAlH₄ to form hydrogen gas and an amino-anion. The carboxylic acid proton also reacts to form a lithium carboxylate.
-
Reduction of the Carboxylate: The carboxylate is then reduced by further equivalents of LiAlH₄. This involves the coordination of the aluminum to the carbonyl oxygen, followed by hydride attack on the carbonyl carbon.
-
Intermediate Aldehyde: An aldehyde intermediate is formed, which is immediately reduced to the corresponding alkoxide.[2]
-
Work-up: The final step is the hydrolysis of the aluminum alkoxide complex to yield the desired this compound.
Experimental Workflow and Data
General Protocol for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Reagent Stoichiometry and Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-Amino-6-fluorobenzoic acid | 1.0 equivalent |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants. |
| Reaction Temperature | 0°C to reflux | Initial addition at 0°C for safety, followed by warming to drive the reaction to completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Work-up | Fieser Method | To obtain easily filterable aluminum salts and improve product isolation. |
Conclusion
The successful synthesis of this compound with high yield and purity is readily achievable with careful attention to experimental detail. The key factors for success are maintaining strictly anhydrous conditions, using a sufficient excess of Lithium Aluminium Hydride, and performing a careful work-up procedure to avoid product loss. This guide provides the necessary information to troubleshoot common issues and optimize your synthetic protocol.
References
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740. [Link]
Sources
Technical Support Center: Synthesis of (2-Amino-6-fluorophenyl)methanol
Welcome to the Technical Support Center for the synthesis of (2-Amino-6-fluorophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this key chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the reduction of 2-amino-6-fluorobenzoic acid or its derivatives, can be accompanied by several side reactions that may affect yield and purity. This guide provides practical, experience-based insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reduction of 2-amino-6-fluorobenzoic acid using a strong reducing agent. The two most commonly employed reagents are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically complexed with tetrahydrofuran (THF) or dimethyl sulfide (DMS).
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the product during workup, or the formation of side products. Common culprits include the use of wet solvents or reagents, improper reaction temperature, and suboptimal workup procedures. Refer to the troubleshooting guides below for more specific issues.
Q3: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The nature of the side products depends on the starting material and the reducing agent used. With 2-amino-6-fluorobenzoic acid as the starting material, potential side products include the starting material (incomplete reaction), the corresponding amide (if ammonia is present), or over-reduction products. If starting from an amide derivative, the primary amine may be formed. With borane, borate esters can be persistent impurities if the workup is not thorough.
Q4: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A4: Sodium borohydride is generally not strong enough to reduce carboxylic acids or esters efficiently.[1] Therefore, it is not a suitable reagent for the direct reduction of 2-amino-6-fluorobenzoic acid to the corresponding alcohol.
Q5: How can I best purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization from a suitable solvent system can also be employed for further purification. Due to the amino group, the product can streak on silica gel; adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Guide 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful and non-selective reducing agent.[2][3][4][5][6] Its high reactivity necessitates careful handling and anhydrous conditions.
Observed Issue 1.1: Low or No Product Formation, Starting Material Recovered
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive LiAlH₄ | LiAlH₄ reacts violently with water and atmospheric moisture, leading to its decomposition and loss of reducing power. | Use a fresh bottle of LiAlH₄ or test the activity of the current batch. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Use of Protic Solvents | Protic solvents such as water or alcohols will be deprotonated by LiAlH₄ in a violent exothermic reaction, consuming the reagent.[1][2] | Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). |
| Insufficient Reagent | The reaction of LiAlH₄ with a carboxylic acid first involves an acid-base reaction to form a carboxylate, which is then reduced. This consumes an equivalent of the hydride.[1] | Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction. |
Observed Issue 1.2: Formation of a White Precipitate During Workup That is Difficult to Filter
| Potential Cause | Scientific Explanation | Recommended Solution |
| Improper Quenching Procedure | The quenching of excess LiAlH₄ and the hydrolysis of the aluminum alkoxide intermediate can form gelatinous aluminum salts that are difficult to filter. | Employ a Fieser workup: for a reaction with 'x' g of LiAlH₄, sequentially and cautiously add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easier to filter. |
Observed Issue 1.3: Presence of an Amine Byproduct
| Potential Cause | Scientific Explanation | Recommended Solution |
| Starting from an Amide Precursor | If the synthesis starts from 2-amino-6-fluorobenzamide, LiAlH₄ will reduce the amide to the corresponding primary amine, 2-amino-6-fluorobenzylamine, instead of the alcohol.[3][5] | If the desired product is the alcohol, start from the carboxylic acid or an ester derivative. |
Guide 2: Reduction using Borane (BH₃)
Borane is a more selective reducing agent for carboxylic acids compared to LiAlH₄.[7] It is commonly used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).
Observed Issue 2.1: Incomplete Reaction
| Potential Cause | Scientific Explanation | Recommended Solution |
| Decomposition of BH₃·THF | BH₃·THF can degrade over time, especially if not stored properly. | Use a fresh, stabilized solution of BH₃·THF or consider the more stable BH₃·SMe₂ complex.[4] |
| Low Reaction Temperature | While the reaction is often initiated at 0 °C, it may require warming to room temperature or even gentle heating to go to completion. | Monitor the reaction by TLC. If it stalls, allow it to warm to room temperature or heat gently (e.g., to 40-50 °C).[4] |
| Formation of an Unreactive Borate Complex | The initial reaction between the carboxylic acid and borane forms a triacyloxyborane intermediate. The reduction of this intermediate can sometimes be slow. | Ensure a sufficient reaction time (can be several hours) and monitor progress by TLC. |
Observed Issue 2.2: Persistent Boron-Containing Impurities
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Quenching/Hydrolysis | The reaction produces borate esters that need to be hydrolyzed during the workup to liberate the free alcohol. | Quench the reaction by the slow addition of an alcohol (e.g., methanol) to destroy excess borane, followed by an acidic or basic workup to hydrolyze the borate esters. Refluxing with aqueous acid or base may be necessary. |
Guide 3: Alternative Synthetic Route - Reduction of 2-Amino-6-fluorobenzaldehyde
An alternative route involves the synthesis of 2-amino-6-fluorobenzaldehyde followed by its reduction to the desired alcohol. This can sometimes provide a cleaner product, as the reduction of an aldehyde is more straightforward.
Observed Issue 3.1: Difficulty in Synthesizing the Aldehyde Precursor
| Potential Cause | Scientific Explanation | Recommended Solution |
| Side Reactions During Oxidation of the Alcohol | If preparing the aldehyde by oxidation of this compound, over-oxidation to the carboxylic acid can occur. The amino group can also be sensitive to some oxidizing agents. | Use a mild and selective oxidizing agent such as manganese dioxide (MnO₂) or employ a Swern or Dess-Martin oxidation. |
| Instability of the Aldehyde | o-Aminobenzaldehydes can be prone to self-condensation or polymerization, especially under harsh conditions or upon prolonged storage. | Use the aldehyde immediately after its preparation or purification. Store under an inert atmosphere at low temperatures. |
Observed Issue 3.2: Side Reactions During Aldehyde Reduction
| Potential Cause | Scientific Explanation | Recommended Solution |
| Formation of Azoxy/Azo Compounds | Under certain reductive conditions, particularly with catalytic hydrogenation, the amino group can react with nitroso intermediates (if present from an incomplete reduction of a nitro precursor to the amine) to form colored dimeric impurities.[8] | While less common in aldehyde reductions, ensure the purity of the starting aldehyde. If using catalytic hydrogenation, optimize the reaction conditions (catalyst, pressure, temperature) to favor the desired reduction. |
Experimental Protocols
Protocol 1: Reduction of 2-Amino-6-fluorobenzoic Acid with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction of 2-Amino-6-fluorobenzoic Acid with BH₃·THF
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Borane: Cool the solution to 0 °C and add BH₃·THF complex (1 M in THF, 3 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for 8-12 hours, or until the reaction is complete by TLC.[4] Gentle heating may be required.
-
Workup: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Then, add 1 M HCl and stir for 1 hour to hydrolyze the borate esters.
-
Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of amino acids to amino alcohols. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
JLUpub. (2024). Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. adichemistry.com [adichemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN114349765B - Efficient green synthesis method of 2-phenylamino-3-methyl-6-dibutylamino fluorane - Google Patents [patents.google.com]
Technical Support Center: Purification of (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support guide for (2-Amino-6-fluorophenyl)methanol. As a key structural motif in pharmaceutical research and materials science, obtaining this building block in high purity is paramount for successful downstream applications. However, its unique combination of functional groups—a primary amine, a benzyl alcohol, and a fluoro-substituent—presents specific purification challenges. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate these complexities, moving from troubleshooting common issues to providing robust, validated protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product is persistently yellow or brown, even after initial purification. What causes this discoloration and how can I remove it?
A1: Discoloration in aminobenzyl alcohols is almost always indicative of oxidation. The primary amino group and the benzylic alcohol are susceptible to aerobic oxidation, which can be accelerated by heat, light, or trace metal impurities. This process forms highly conjugated, colored impurities, principally the corresponding 2-amino-6-fluorobenzaldehyde.[1][2][3]
Root Cause Analysis & Solutions:
-
Oxidation during Workup/Purification: Prolonged exposure to air at elevated temperatures is a primary cause.
-
Solution 1: Inert Atmosphere: Whenever possible, conduct heating steps (like recrystallization) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Solution 2: Activated Charcoal Treatment: For persistent color, a charcoal treatment during recrystallization is highly effective. Activated charcoal adsorbs large, flat, conjugated molecules responsible for the color.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored compound in the minimum amount of a suitable hot recrystallization solvent (e.g., Ethyl Acetate or Isopropanol).
-
Allow the solution to cool slightly to prevent flash boiling in the next step.
-
Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Gently swirl and heat the mixture back to boiling for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly.
-
-
-
Thermal Degradation: While less common at moderate temperatures, prolonged heating can lead to self-condensation or decomposition, creating polymeric, colored byproducts.[4]
-
Solution: Minimize the time the compound spends at high temperatures. Avoid unnecessarily long reflux times during recrystallization.
-
Q2: I'm experiencing very low recovery after recrystallization, or my compound "oils out" instead of crystallizing. How do I select the right solvent system?
A2: This is a classic solubility problem. This compound is a polar molecule due to its hydrogen-bond-donating amino and hydroxyl groups. Finding a single solvent with the ideal solubility profile (highly soluble when hot, poorly soluble when cold) can be difficult. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too rapidly.
Systematic Approach to Solvent Selection:
-
Understand the "Like Dissolves Like" Principle: Polar solvents are required to dissolve this polar compound.[5] However, highly polar solvents like methanol might be too effective, leading to high solubility even at room temperature and thus poor recovery.
-
Solvent Screening: Test a range of solvents with varying polarities. Good candidates include water, ethanol, isopropanol, ethyl acetate, and toluene. For a molecule with both H-bond donors and an aromatic ring, a solvent pair is often optimal.[6][7]
-
Good Solvent: Dissolves the compound completely when hot (e.g., Ethyl Acetate, Acetone, Ethanol).
-
Anti-Solvent (or Bad Solvent): The compound is poorly soluble in it, even when hot (e.g., Hexanes, Heptane, Water). The two solvents must be miscible.[5]
-
Protocol: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good solvent" (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Remove from heat. Slowly add the "anti-solvent" (Hexanes) dropwise while stirring. Continue adding until you observe persistent cloudiness (turbidity).
-
Re-heat the mixture gently until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod.
-
Once crystal formation is established, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent (Hexanes).[5]
Q3: My product purity is stuck at 90-95% and doesn't improve with repeated recrystallization. What should I do?
A3: This suggests the presence of an impurity with very similar solubility characteristics to your product, making recrystallization ineffective. In this case, you must switch to a purification technique based on a different chemical principle.
Alternative Purification Strategies:
-
Flash Column Chromatography: This is the most powerful alternative. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.
-
Challenge: The primary amine in your compound can interact strongly with the acidic silica gel, leading to "streaking" or "tailing" on the column and poor separation.
-
Solution: Deactivate the silica by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol added to the eluent system (e.g., Hexane/Ethyl Acetate).
-
Recommended Protocol: See the detailed Flash Column Chromatography Protocol in the next section.
-
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the amino group. It is excellent for removing non-basic organic impurities.
-
Workflow:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing product will become a protonated salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic (pH > 8).
-
Your neutral product will precipitate out. If it doesn't precipitate, extract it back into a fresh portion of organic solvent.
-
Dry the organic layer (with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
-
-
Validated Methodologies & Data
This section provides step-by-step protocols for the most effective purification techniques and a comparative summary.
Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare the mobile phase, for example, 90:10 Hexane:Ethyl Acetate with 1% Triethylamine. In a beaker, add silica gel to this solvent to create a free-flowing slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack a stable bed of silica.
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 to 80:20 Hexane:Ethyl Acetate.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - Simple, inexpensive, and scalable.- Can yield very high purity material if the right solvent is found. | - Can be ineffective for impurities with similar solubility.- Potential for low recovery or "oiling out".- Thermal degradation risk.[4] | - Removing small amounts of impurities with different solubility profiles.- Final polishing step after chromatography. |
| Flash Chromatography | - Excellent separation power for a wide range of impurities.- High resolution and speed. | - Requires more solvent and silica.- Can be more complex to set up.- Potential for product loss on the column.- Amine tailing requires mobile phase modifiers. | - Complex mixtures.- When recrystallization fails.- Separating impurities with similar polarity. |
| Acid-Base Extraction | - Excellent for removing neutral or acidic impurities.- Fast and uses common lab reagents. | - Only effective if impurities are not basic.- Can be difficult with emulsions.- Requires an additional solvent removal step. | - A first-pass purification to remove non-basic starting materials or byproducts. |
Diagrams and Workflow Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision tree for selecting a purification strategy.
Primary Degradation Pathway
This diagram illustrates the primary oxidative degradation pathway that leads to colored impurities.
Caption: Oxidation of the alcohol to the aldehyde impurity.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for the purified compound?
-
A: To prevent degradation, the purified solid should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (-20°C to 4°C) under an inert atmosphere (argon or nitrogen) is recommended.[8]
-
-
Q: What are the main safety precautions when handling this compound?
-
A: Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed toxicological information.[9][10]
-
-
Q: Which analytical techniques are best for monitoring purity during the process?
-
A:
-
Thin-Layer Chromatography (TLC): Indispensable for a quick check of reaction completion and for identifying pure fractions during column chromatography.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and is highly sensitive for detecting and quantifying impurities.
-
-
References
-
Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(1), 107–110. [Link]
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen. [Link]
-
Fu, W., et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The reaction of 2-aminobenzyl alcohol (6a) under oxidative conditions... [Diagram]. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
International Union of Crystallography. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCr. [Link]
-
MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
Sources
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Free SDS search [msds.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Optimizing Reaction Conditions for (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support center for the synthesis and optimization of (2-Amino-6-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will move beyond simple procedural steps to explore the chemical reasoning behind each optimization parameter, ensuring a robust and reproducible reaction.
Core Synthesis Overview: Reduction of 2-Amino-6-fluorobenzoic Acid
The most direct and common synthetic route to this compound is the reduction of the corresponding carboxylic acid, 2-Amino-6-fluorobenzoic acid. This transformation, while conceptually straightforward, requires careful control of reagents and conditions to achieve high yield and purity. The primary focus of this guide will be on troubleshooting the reduction using powerful hydride reagents like Lithium Aluminum Hydride (LAH).
Baseline Experimental Protocol
This protocol serves as a validated starting point for your experiments. Subsequent sections will address common deviations and troubleshooting related to this core procedure.
Reaction: Reduction of 2-Amino-6-fluorobenzoic Acid to this compound
Reagents & Materials:
-
2-Amino-6-fluorobenzoic acid[1]
-
Lithium Aluminum Hydride (LAH), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Silica Gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Amino-6-fluorobenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the LAH solution (approx. 2.0 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and sequentially add the following dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the solid with ample THF or Ethyl Acetate.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Aluminum Hydride (LAH) used? Can I use a milder reducing agent like Sodium Borohydride (NaBH₄)?
A1: LAH is a very powerful and non-selective reducing agent, which is necessary for the reduction of a carboxylic acid to a primary alcohol. Sodium Borohydride (NaBH₄) is a much milder reagent and is generally not capable of reducing carboxylic acids. An alternative to LAH is a borane complex, such as Borane-THF (BH₃·THF). While also effective, the work-up procedure for borane reductions is different, typically involving a quench with methanol followed by an acidic workup to break down borate-amine complexes.
Q2: What is the purpose of the specific quenching procedure (Fieser workup)?
A2: The sequential addition of water, aqueous NaOH, and then more water is known as the Fieser workup. This procedure is critical for safely quenching the highly reactive excess LAH and converting the aluminum salts into a granular, inorganic precipitate (LiAlO₂) that is easily filtered. A poorly executed quench (e.g., adding water too quickly or in the wrong proportions) often results in a gelatinous aluminum hydroxide sludge that is extremely difficult to filter and traps a significant amount of product, leading to poor recovery.
Q3: How should the final product, this compound, be stored?
A3: (2-Aminophenyl)methanol and its derivatives can be susceptible to oxidation and degradation, often indicated by a change in color over time. For long-term stability, the purified product should be stored in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen).[2]
Q4: What is the role of the fluorine atom at the 6-position?
A4: The ortho-fluoro group has a strong electron-withdrawing inductive effect, which can influence the reactivity of both the amino and carboxylic acid groups. It can affect the pKa of the amine and the electrophilicity of the carbonyl carbon. Researchers often incorporate fluorine into molecules to modulate properties like metabolic stability or binding affinity in drug discovery programs.[3]
Troubleshooting Common Experimental Issues
Q5: My reaction yield is very low, or I've only recovered the starting 2-Amino-6-fluorobenzoic acid. What went wrong?
A5: This is a common issue often traced back to the activity of the reducing agent or the reaction conditions.
-
Cause 1: Inactive LAH. LAH reacts violently with water. If the reagent has been improperly stored or handled, it may have been partially or fully quenched by atmospheric moisture, rendering it inactive.
-
Solution: Always use a fresh bottle of LAH solution or a freshly opened container of solid LAH. Ensure all glassware is rigorously flame-dried, and the reaction is run under a strictly inert atmosphere (dry nitrogen or argon).
-
-
Cause 2: Insufficient Reagent. The reduction consumes two equivalents of hydride: one to deprotonate the carboxylic acid and the amine, and one to perform the reduction. Stoichiometries of at least 2.0 equivalents of LAH are recommended.
-
Solution: Titrate your LAH solution before use to determine its exact molarity or use a larger excess (e.g., 2.5 equivalents) to ensure the reaction goes to completion.
-
-
Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction closely using TLC. If starting material is still present after several hours at room temperature, gentle heating (e.g., refluxing in THF at ~65 °C) can be employed to drive the reaction to completion.
-
Q6: My TLC plate shows multiple new spots, and purification is difficult. What are these impurities?
A6: The presence of multiple spots suggests the formation of side products or incomplete reaction.
-
Cause 1: Aldehyde Intermediate. The reduction of a carboxylic acid proceeds through an aldehyde intermediate. If an insufficient amount of reducing agent is used or the reaction is stopped prematurely, the 2-amino-6-fluorobenzaldehyde may be present as a significant impurity.
-
Solution: Ensure a sufficient excess of LAH is used and allow the reaction to run to completion. The aldehyde spot on TLC should disappear over time.
-
-
Cause 2: Degradation on Silica Gel. Amino alcohols can be sensitive. The acidic nature of standard silica gel can cause streaking or even degradation of the product during column chromatography.
-
Solution: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide.[4] Alternatively, using a different stationary phase, such as neutral or basic alumina, can prevent these issues.
-
Q7: During purification, my product streaks badly on the column, making separation impossible. How can I fix this?
A7: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Cause: Basic Amine Interaction. The primary amino group on your product is basic and will interact strongly with the acidic silanol groups on the surface of silica gel.
-
Solution 1 (Recommended): As mentioned in A6, add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly with a well-defined spot shape.
-
Solution 2: Alternative Stationary Phase. If streaking persists, switch to neutral or Brockmann I grade basic alumina as your stationary phase.
-
Solution 3: Recrystallization. If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective, non-chromatographic purification method.[4]
-
Process & Troubleshooting Visualization
To further clarify the experimental sequence and decision-making process, the following diagrams have been generated.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
National Institutes of Health. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
National Center for Biotechnology Information. Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. PubMed. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ChemRxiv. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
Sources
- 1. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (2-Amino-6-fluorophenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Amino-6-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile building block and may encounter challenges related to its solubility. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to troubleshoot and optimize your experimental conditions effectively.
Compound Profile: Understanding the "Why"
This compound is an amphipathic molecule, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. The aromatic ring, substituted with a highly electronegative fluorine atom, contributes to its lipophilicity and can influence intermolecular interactions.[1][2] Conversely, the primary amine (-NH₂) and hydroxyl (-CH₂OH) groups are polar and capable of extensive hydrogen bonding. This dual nature is the primary reason for its often-challenging solubility profile.
The key to mastering its solubility lies in understanding the pH-dependent behavior of the 2-amino group. As an aniline derivative, this group is basic and can be protonated to form a much more polar, water-soluble ammonium salt. The presence of an ortho-fluorine atom, being strongly electron-withdrawing, reduces the basicity of the amino group (lowers the pKa of its conjugate acid) compared to unsubstituted anilines.[1]
| Property | Value (Estimated/Calculated) | Significance for Solubility |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.15 g/mol | Essential for calculating molarity. |
| pKa (Conjugate Acid) | ~3.5 - 4.5 | The amino group is mostly uncharged at physiological pH (~7.4), leading to low aqueous solubility. Protonation below this pKa dramatically increases solubility. |
| XLogP3-AA | 1.1 - 1.5 | Indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in many organic solvents. |
| Appearance | Off-white to light yellow solid | Visual confirmation of undissolved material. |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) | Promotes self-association (crystallization) and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (-O, -N, -F) | Can interact with protic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a high-concentration stock solution? A1: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] It is a powerful, polar aprotic solvent that can typically dissolve this compound at concentrations of 100 mg/mL or higher.[3] Dimethylformamide (DMF) is also an effective alternative.[4][5] Always use anhydrous grade solvents to prevent hydrolysis or reaction with the solute.
Q2: I tried dissolving the compound directly in my aqueous phosphate buffer (pH 7.4) and it's not working. Why? A2: At pH 7.4, the amino group (pKa ~3.5-4.5) is predominantly in its neutral, unprotonated form. In this state, the molecule's moderate lipophilicity and strong intermolecular hydrogen bonding dominate, leading to very low aqueous solubility.[6][7][8] Direct dissolution in neutral buffers is rarely successful.
Q3: Can I gently heat the solution to aid dissolution? A3: Gentle warming (e.g., 37-40°C) can be effective, particularly in organic solvents like methanol or ethanol. However, exercise caution. Prolonged heating, especially in aqueous solutions, can risk compound degradation. Always perform a small-scale test and check for stability via TLC or LC-MS if this is for a sensitive application.
Q4: My compound dissolved in my acidic buffer, but it crashed out when I diluted it into my final cell culture medium. What happened? A4: This is a classic pH shock or buffering capacity issue. Your acidic stock solution kept the compound protonated and soluble. When you introduced it to the significantly larger volume of the buffered cell culture medium (pH ~7.4), the medium's buffering capacity raised the overall pH, causing the compound to deprotonate and precipitate out of solution. The key is to ensure the final concentration of your compound is below its solubility limit at the final pH.
In-Depth Troubleshooting Guide A: Solubilization in Aqueous Media
This guide is for researchers preparing solutions for biological assays, high-throughput screening, or any application requiring an aqueous environment.
The Challenge: pH is Everything
The solubility of amino-containing compounds in water is critically dependent on pH.[8][9][10] By controlling the pH, we can control the ionization state of the amino group and, therefore, its solubility.
Visualization: The Role of pH in Solubility
Below is a diagram illustrating how pH shifts the equilibrium of this compound between its less soluble neutral form and its highly soluble protonated (cationic) form.
Caption: Organic solvent selection workflow.
Protocol: Dissolution in a Mixed Organic Solvent System
Objective: Dissolve this compound for a reaction in Dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
Step-by-Step Methodology:
-
Initial Attempt:
-
To your reaction vessel, add the this compound and the required volume of DCM.
-
Stir vigorously at room temperature for 5-10 minutes. Observe if the solid dissolves completely. For many reactions, a fine suspension may be acceptable.
-
-
Co-Solvent Addition:
-
If the solid persists, begin adding anhydrous Methanol dropwise while stirring.
-
Add just enough Methanol to achieve a clear, homogeneous solution. Typically, 5-10% (v/v) of methanol is sufficient to break the intermolecular hydrogen bonds that cause insolubility in pure DCM.
-
-
Considerations for Reaction Chemistry:
-
Trustworthiness: Ensure that the co-solvent (Methanol) is not reactive with your other reagents. The hydroxyl group of methanol can act as a nucleophile in the presence of strong electrophiles or bases. If this is a concern, a polar aprotic co-solvent like THF or a small amount of DMF should be used instead.
-
Advanced Formulation Strategies
For drug development professionals facing persistent bioavailability challenges, more advanced formulation strategies may be necessary. These techniques aim to overcome poor solubility by altering the physical state of the compound or by using sophisticated delivery systems.
-
Salt Formation: Intentionally forming a stable, crystalline salt (e.g., hydrochloride, mesylate, tosylate) is a common and highly effective strategy to dramatically increase aqueous solubility and dissolution rates. [11]* Amorphous Solid Dispersions: Dispersing the compound in its non-crystalline, amorphous state within a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy. [11][12]Techniques like spray drying are often used for this purpose. [11]* Lipid-Based Formulations: For compounds with high lipophilicity, dissolving them in lipidic excipients or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form. [13][14]* Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule within a hydrophilic exterior to improve aqueous solubility. [14]
References
- Kumar, S., & Singh, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Ditzinger, F., et al. (2019).
- Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584.
- Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
- (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Patrick, C. R., & Prosser, G. S. (1966). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Sigma-Aldrich. (n.d.). This compound. Merck.
- Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- MedChemExpress. (n.d.). (2-Aminophenyl)methanol. MedChemExpress.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6.
- MySkinRecipes. (n.d.). (3-Amino-2-fluorophenyl)methanol. MySkinRecipes.
- ResearchGate. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
Sources
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- 2. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. sci-hub.box [sci-hub.box]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks for (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectra of (2-Amino-6-fluorophenyl)methanol. By understanding the potential sources of these extraneous signals, you can ensure the purity of your compound and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in the ¹H NMR of my this compound sample. What are the most common culprits?
Unexpected signals in an NMR spectrum can arise from several sources. The most common include residual solvents from the reaction or purification, unreacted starting materials, byproducts of the synthesis, or degradation of the target compound. It is also possible that the peaks are from common laboratory contaminants.[1][2]
To begin troubleshooting, it is crucial to have a reference spectrum of pure this compound. The expected chemical shifts are detailed in the table below.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| CH₂OH | ~4.7 | s | ~60 |
| NH₂ | ~4.0 (broad) | s | - |
| Ar-H | 6.5 - 7.2 | m | 110 - 160 |
| Ar-C-NH₂ | - | - | ~145 (d, J ≈ 15 Hz) |
| Ar-C-F | - | - | ~160 (d, J ≈ 245 Hz) |
| Ar-C-CH₂OH | - | - | ~120 (d, J ≈ 5 Hz) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Troubleshooting Guides
Guide 1: Identifying Residual Solvents
Residual solvents are a frequent source of unexpected NMR peaks.[3][4][5] Even after extensive drying, trace amounts of solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, methanol) can remain.
Step-by-Step Protocol for Solvent Peak Identification:
-
Consult Solvent Impurity Tables: Compare the chemical shifts of your unexpected peaks with established tables of common NMR solvent impurities.[1][2] These resources provide chemical shifts for numerous solvents in various deuterated NMR solvents.
-
Spiking Experiment: If you suspect a particular solvent, add a small amount of that solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
-
Change Deuterated Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) can help resolve overlapping peaks and confirm solvent identity, as the chemical shifts of residual solvents will change relative to your compound's signals.[4]
Table 2: ¹H NMR Chemical Shifts of Common Solvents
| Solvent | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
| Acetone | 2.17 | 2.09 | 2.05 |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.96 (s), 1.20 (t) |
| Methanol | 3.49 | 3.16 | 3.31 |
| Water | 1.56 | 3.33 | 2.84 |
Source: Adapted from references on NMR chemical shifts of trace impurities.[1][3]
Guide 2: Detecting Unreacted Starting Materials and Byproducts
The synthesis of this compound typically involves the reduction of 2-Amino-6-fluorobenzaldehyde or a related precursor.[6] Incomplete reactions can leave starting materials, while side reactions can generate byproducts.
Common Synthetic Precursor and Potential Byproduct:
-
2-Amino-6-fluorobenzaldehyde: If the reduction is incomplete, you may see a characteristic aldehyde peak around 9.8-10.0 ppm in the ¹H NMR spectrum.
-
Over-oxidation product (2-Amino-6-fluorobenzoic acid): While less common in a reduction, if oxidizing conditions are inadvertently introduced, the formation of the corresponding carboxylic acid is possible. This would show a very broad peak for the carboxylic acid proton, typically above 10 ppm.
Experimental Workflow for Identifying Synthetic Impurities:
Caption: Troubleshooting workflow for synthetic impurities.
Guide 3: Assessing Compound Degradation
This compound, like other aminobenzyl alcohols, can be sensitive to air and light, potentially leading to degradation.[7] Oxidation or polymerization can introduce a host of unexpected signals, often appearing as broadened peaks or a complex mixture in the baseline.
Potential Degradation Pathways:
-
Oxidation: The primary amine and alcohol functional groups are susceptible to oxidation. Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid.[8] Oxidation of the amine can lead to colored impurities.
-
Polymerization: Under certain conditions, such as exposure to acid or heat, aminobenzyl alcohols can undergo self-condensation to form oligomers or polymers.
Protocol for Investigating Degradation:
-
Visual Inspection: Is the sample discolored? Pure this compound should be a white to off-white solid.[9] Darkening can indicate oxidative degradation.
-
Re-purification and Re-analysis: If degradation is suspected, re-purify a small amount of the material and immediately acquire an NMR spectrum. If the unexpected peaks are diminished, degradation during storage is likely.
-
D₂O Exchange: To confirm the presence of exchangeable protons (NH₂ and OH), add a drop of D₂O to the NMR sample, shake well, and re-acquire the spectrum.[4][10] The peaks corresponding to these protons should disappear or significantly decrease in intensity. This can help simplify the spectrum and identify signals from the carbon skeleton.
Caption: Logical workflow for diagnosing compound degradation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
ChemBK. (2024). p-amino benzyl alcohol. [Link]
-
UC San Diego NMR Facility. (n.d.). Trouble Shooting Page. [Link]
-
Torres, F. G., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. [Link]
-
Reddy, K. S., Reddy, C. S., & Reddy, M. R. (2012). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Catalysis Letters, 142(8), 988-994. [Link]
-
Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
-
APIChina. (n.d.). This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Tips & Tricks [chem.rochester.edu]
How to prevent byproduct formation with (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support center for (2-Amino-6-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a focus on preventing byproduct formation.
FAQ: Understanding the Core Reactivity
This section addresses fundamental questions about the inherent chemical properties of this compound that are crucial for designing successful experiments.
Q1: What are the primary reactive sites in this compound and how do they influence its chemistry?
A: this compound possesses two key functional groups that dictate its reactivity:
-
The Primary Aromatic Amine (-NH₂): This group is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones. It is also susceptible to oxidation, which can lead to colored byproducts.
-
The Benzylic Alcohol (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[1] The hydroxyl group can also act as a nucleophile or be converted into a good leaving group under acidic conditions, opening pathways for substitution or elimination reactions. Its proximity to the electron-donating amino group can influence its reactivity.
The challenge in using this molecule is often managing the chemoselectivity of reactions, as reagents intended for one functional group can react with the other.
Q2: What are the most common types of byproducts I should be aware of?
A: The primary byproduct pathways stem from the dual reactivity of the amine and alcohol groups. Key byproduct classes include:
-
Oxidation Products: The alcohol can be over-oxidized to the carboxylic acid, and the amine can be oxidized, potentially leading to the formation of nitroso, azo, or azoxy compounds, which are often highly colored.[2][3]
-
Self-Condensation/Polymerization: Under certain conditions (e.g., heat or catalysis), the amine of one molecule can react with the alcohol of another (intermolecular dehydration) to form ethers or react with an oxidized aldehyde intermediate to form imines, leading to oligomers or polymers.
-
Products from Lack of Chemoselectivity: Without proper protection, reactions targeting the alcohol can also affect the amine, and vice-versa, leading to a complex mixture of acylated, alkylated, or otherwise modified products.
Troubleshooting Guide 1: Oxidation Reactions
Oxidizing the benzylic alcohol to an aldehyde is a common transformation, but it is fraught with potential for byproduct formation.
Q3: I am trying to oxidize the alcohol to an aldehyde, but my reaction is messy, showing multiple spots on TLC and a low yield of the desired product. What's going wrong?
A: This is a frequent issue. A "messy" reaction in this context usually points to one or more of the following:
-
Over-oxidation: Strong or non-selective oxidizing agents (e.g., permanganate, chromic acid) can easily oxidize the initial aldehyde product further to the corresponding carboxylic acid.[1]
-
N-Oxidation: The oxidizing agent is also reacting with the electron-rich amino group, leading to a variety of undesired nitrogen-oxidized species.
-
Reaction Conditions are Too Harsh: High temperatures can promote side reactions and decomposition. For instance, some copper-catalyzed oxidations become non-selective and form unidentified products at temperatures of 60-80 °C.[2]
-
Condensation of the Aldehyde Product: The newly formed, reactive aldehyde can undergo condensation reactions with the starting material's amino group.
Q4: How can I achieve a clean, selective oxidation of the alcohol to the aldehyde?
A: The key is to use a mild, chemoselective oxidation system that operates under gentle conditions. A highly effective and well-documented method is the copper(I)/TEMPO-catalyzed aerobic oxidation.[4] This system selectively oxidizes the alcohol while leaving the sensitive amino group untouched.
The reaction works because molecular oxygen is the terminal oxidant, and the catalytic system operates at room temperature, minimizing thermal decomposition and side reactions.[2] Water is the only stoichiometric byproduct, making it a clean process.
Table 1: Comparison of Oxidation Conditions for Aminobenzyl Alcohols
| Catalyst System | Oxidant | Temperature | Selectivity for Aldehyde | Common Byproducts | Reference |
| KMnO₄ or CrO₃ | Stoichiometric | Variable | Poor | Carboxylic acid, N-oxidation products, tars | [1] |
| CuI / TEMPO / DMAP | O₂ (balloon) | Room Temp. | Excellent | Water is the only major byproduct | [2][4] |
| Ag(I) / K₂S₂O₈ | K₂S₂O₈ | 40-55 °C | Moderate | Requires careful kinetic monitoring | [5] |
Experimental Protocol: Selective Oxidation using CuI/TEMPO [2]
-
Setup: In a round-bottom flask, combine this compound (1 mmol), Copper(I) Iodide (CuI, 0.1 mmol), and acetonitrile (5 mL).
-
Stirring: Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Reagents: Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.01 mmol).
-
Oxygen Atmosphere: Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.
-
Reaction: Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst, wash the filter cake with acetonitrile, and remove the solvent from the filtrate under reduced pressure to obtain the crude aldehyde.
Workflow for Selective Oxidation
Caption: Selective oxidation workflow.
Troubleshooting Guide 2: Protecting Group Strategies
Proactively preventing side reactions by temporarily masking a functional group is a cornerstone of modern organic synthesis.
Q5: In my multi-step synthesis, a reagent meant for another part of my molecule is reacting with the amine or alcohol of the this compound moiety. When should I use a protecting group?
A: You should use a protecting group strategy when you plan to use reagents or conditions that are incompatible with a free amine or a free alcohol. A protecting group temporarily "masks" the reactive site, rendering it inert.[6]
Consider protection if your downstream steps involve:
-
Strongly basic conditions: The alcohol proton is acidic and will be deprotonated by strong bases (e.g., organolithiums, Grignards).
-
Strongly acidic conditions: Can protonate the amine, altering its properties, or protonate the alcohol, turning it into a good leaving group.
-
Acylating or Alkylating agents: These electrophiles will react readily with the nucleophilic amine.[6]
-
Nucleophilic reagents: If you first convert the alcohol to a leaving group (e.g., a tosylate), the amine in the same molecule can act as a nucleophile, leading to intramolecular cyclization.
Q6: What is the best protecting group for the amino group, and how do I apply and remove it?
A: The choice depends on the stability required for your subsequent reaction steps. Carbamates are the most common and reliable protecting groups for amines because they are robust and can be removed under specific, non-harsh conditions.[7]
-
Boc (tert-butoxycarbonyl): Excellent for general purposes. It is stable to bases, nucleophiles, and catalytic hydrogenation but is easily removed with acid (e.g., trifluoroacetic acid in dichloromethane).
-
Cbz (Carboxybenzyl): Useful if your molecule is sensitive to acid. It is stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst).
Table 2: Common Protecting Groups for the Amine Functionality
| Protecting Group | Abbreviation | Installation Reagent | Stability | Deprotection Conditions | Reference |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl) | [6][8] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Mild Acid/Base | Catalytic Hydrogenolysis (H₂, Pd/C) | [8][9] |
Experimental Protocol: Boc Protection of the Amino Group
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL).
-
Base: Add a base such as Triethylamine (Et₃N, 1.5 mmol).
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Q7: How can I protect the hydroxyl group if my reaction targets the amine?
A: Silyl ethers are the most widely used protecting groups for alcohols due to their ease of installation, stability, and mild removal conditions.[10]
-
TBDMS (tert-butyldimethylsilyl): A popular choice offering a good balance of stability and ease of removal. It is installed using TBDMS-Cl and a base like imidazole. It is stable to a wide range of non-acidic and non-fluoride conditions and is typically removed with a fluoride source like Tetra-n-butylammonium fluoride (TBAF).[9]
Decision Tree for Protecting Group Strategy
Caption: Decision-making for protection strategy.
General Handling and Storage
Q8: How should I store this compound to prevent degradation and byproduct formation on the shelf?
A: Like many aminobenzyl alcohols, this compound can be sensitive to light, air (oxygen), and temperature.[11] Over time, slow oxidation can lead to discoloration (yellowing or browning) and the formation of impurities.
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light.
-
Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is highly recommended to displace oxygen.
-
Temperature: Keep the material in a cool, dark place. Refrigeration is ideal.[11]
By following these guidelines, you can minimize the risk of byproduct formation and ensure the integrity of your starting material for more reliable and reproducible experimental outcomes.
References
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Synfacts. Available at: [Link]
-
Sharma, P., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. Available at: [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
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Karabuga, S., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports. Available at: [Link]
-
Reddy, S. R., et al. (2014). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemInform. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
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Technical Support Center: Refining Crystallization Methods for (2-Amino-6-fluorophenyl)methanol
Welcome to the technical support center dedicated to the crystallization of (2-Amino-6-fluorophenyl)methanol. As a critical intermediate in pharmaceutical synthesis, achieving a robust, reproducible crystallization process is paramount for ensuring high purity, consistent yield, and the desired solid-state form. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just procedural steps but the underlying scientific rationale to empower your process development.
Section 1: Foundational Questions (FAQs)
This section addresses the fundamental considerations for developing a crystallization process for this compound, starting with its unique molecular characteristics.
Q1: What are the key molecular features of this compound that influence its crystallization behavior?
A: The crystallization behavior of this compound is governed by the interplay of its three primary functional groups on the aromatic ring: the amino (-NH2) group, the fluorine (-F) atom, and the hydroxymethyl (-CH2OH) group.
-
Hydrogen Bonding: The amino and hydroxymethyl groups are potent hydrogen bond donors and acceptors. This enables the formation of strong, directional intermolecular interactions, which are fundamental to building a stable crystal lattice.[1][2][3] These interactions, such as N-H···N or N-H···O, often dictate the primary supramolecular structure of the resulting crystals.[2][3]
-
Fluorine's Influence: The highly electronegative fluorine atom introduces a strong dipole moment and can participate in weaker, non-classical hydrogen bonds (e.g., C-H···F).[4] More significantly, fluorination alters the molecule's electronic properties and can influence π–π stacking interactions between aromatic rings, which can stabilize the crystal packing.[1][5] Fluorine substitution can also impact the molecule's overall solubility in different solvents, a critical parameter for crystallization.[6]
-
Structural Rigidity and Planarity: The aromatic ring provides a rigid, planar core, which generally facilitates orderly packing into a crystal lattice.[7]
Understanding these features is the first step in rationally selecting solvents and crystallization conditions. The strong hydrogen bonding capacity suggests that polar, protic solvents may interact strongly with the solute, while the fluorinated aromatic ring suggests potential solubility in a range of organic solvents.
Q2: How do I select an appropriate solvent system for initial crystallization trials?
A: Solvent selection is the most critical step in developing a crystallization process.[8] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[9]
A systematic approach is recommended:
-
Initial Screening: Test the solubility of a small amount of your compound (e.g., 10-20 mg) in a small volume (e.g., 0.5 mL) of a diverse panel of solvents at room temperature and then at the solvent's boiling point.
-
Categorize Solvents:
-
Good Solvents: The compound dissolves readily at room temperature. These may be useful as the primary solvent in an anti-solvent crystallization.
-
Poor Solvents: The compound is insoluble or sparingly soluble even at boiling. These are potential anti-solvents.
-
Potential Crystallization Solvents: The compound is sparingly soluble at room temperature but dissolves completely upon heating. These are excellent candidates for cooling crystallization.
-
-
Consider Polarity and Interactions: Given the molecule's features, the screening panel should include solvents of varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and water.[10][11] Mixtures of solvents can also be highly effective.[12]
The following workflow diagram illustrates a rational approach to solvent screening.
Caption: Workflow for systematic solvent screening.
The table below summarizes properties of common solvents for consideration.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics |
|---|---|---|---|
| Water | 100 | 10.2 | Highly polar, protic. Good for highly polar compounds. Can be a good anti-solvent for less polar compounds. |
| Methanol | 65 | 5.1 | Polar, protic. Often shows good differential solubility for amino compounds.[13][14] |
| Ethanol | 78 | 4.3 | Polar, protic. A common and effective recrystallization solvent for many pharmaceutical intermediates.[2][3][15] |
| Isopropanol (IPA) | 82 | 3.9 | Less polar than ethanol. Good for compounds with intermediate polarity. |
| Ethyl Acetate | 77 | 4.4 | Moderately polar, aprotic. Good solvent for a wide range of organic compounds. |
| Acetone | 56 | 5.1 | Polar, aprotic. A strong solvent, can sometimes lead to "oiling out". |
| Toluene | 111 | 2.4 | Non-polar, aromatic. Good for dissolving non-polar impurities. Can be used in solvent/anti-solvent systems. |
| Dichloromethane | 40 | 3.1 | Non-polar, aprotic. Often used for slow evaporation methods due to its volatility.[2][15] |
Q3: What are the primary methods for inducing crystallization of this compound?
A: Once a suitable solvent or solvent system is identified, crystallization can be induced by creating a state of supersaturation—a condition where the concentration of the solute in the solution exceeds its equilibrium solubility. The three main methods to achieve this are:
-
Cooling Crystallization: This is the most common technique for compounds whose solubility increases significantly with temperature.[16] A saturated solution is prepared at a high temperature and then cooled slowly, reducing the solubility and causing the compound to crystallize.
-
Anti-solvent Crystallization: This method is used when a suitable single solvent for cooling crystallization cannot be found.[8][16] The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added. This reduces the overall solubility of the solute in the mixed solvent system, leading to crystallization.[17]
-
Slow Evaporation: In this technique, the compound is dissolved in a relatively volatile solvent. The solvent is allowed to evaporate slowly over time, which gradually increases the solute concentration to the point of supersaturation and crystallization.[15][18] This method is often used to grow high-quality single crystals for analysis but can be adapted for bulk material.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of this compound.
Q4: My compound will not crystallize from solution upon cooling. It either remains a clear solution or forms an "oil." What should I do?
A: This is a common and frustrating problem that typically points to either insufficient supersaturation or issues with nucleation. "Oiling out," where a liquid phase of the solute separates instead of a solid, occurs when supersaturation is too high or impurities are inhibiting crystal formation.[8]
Follow this troubleshooting decision tree:
Caption: Decision tree for troubleshooting failed crystallization.
Key Actions:
-
Scratching: Creating a microscopic rough surface on the inner wall of the flask with a glass rod can provide a nucleation site for crystal growth to begin.[19]
-
Seeding: Adding a tiny crystal of the pure compound to the supersaturated solution provides a template for further crystal growth, bypassing the difficult initial nucleation step.[18]
-
Slowing Down: Rapid cooling often leads to oiling out.[19] Ensure the solution cools slowly and without disturbance. Insulating the flask can help.
Q5: The crystallization happens too quickly, crashing out as a fine powder with low purity. How can I improve this?
A: Rapid crystallization, or "crashing out," is a sign of excessive supersaturation.[19] This process is kinetically, rather than thermodynamically, controlled, leading to the entrapment of solvent and impurities within the rapidly forming crystal lattice, defeating the purpose of purification.[19][20]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Instead of placing the flask in an ice bath immediately, allow it to cool slowly to room temperature first, then transfer it to a cold bath. For larger scales, a programmed cooling ramp is ideal.[21]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid high local supersaturation.[8]
-
-
Decrease the Overall Supersaturation Level:
-
Add More Solvent: Re-heat the solution to dissolve the solid, add a small amount of additional hot solvent (e.g., 5-10% more volume), and then cool slowly again. While this may slightly decrease the theoretical yield, the gain in purity is often worth it.[19]
-
An ideal crystallization should show the first signs of crystal formation after 5-10 minutes of cooling, with continued growth over 20-60 minutes.[19]
Q6: My final yield is very low. What are the common causes and remedies?
A: A poor yield can be attributed to several factors. A systematic check is necessary:
-
Excessive Solvent: This is the most common cause.[19] Too much solvent was used to dissolve the crude product, leaving a significant amount of the compound dissolved in the mother liquor even after cooling.
-
Remedy: Before filtering, check if adding a seed crystal to the cold mother liquor induces further crystallization. If so, more product can be recovered. For future batches, use less solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.
-
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter funnel.
-
Remedy: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
-
-
Incomplete Cooling: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize the precipitation of the solid.
-
Sub-optimal Solvent Choice: The compound may still be too soluble in the chosen solvent even at low temperatures.
-
Remedy: Re-evaluate your solvent choice or consider using an anti-solvent to force more product out of the solution.
-
Q7: I observe different crystal forms (polymorphs) between batches. Why is this a problem and how can I control it?
A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[22] For pharmaceutical intermediates, this is a critical quality attribute, as different polymorphs can have different properties, including stability, solubility, and downstream reactivity.[16][21] Inconsistent polymorphic form is a major regulatory concern.
Causes of Polymorphic Variation:
-
Solvent: The solvent from which the material crystallizes can direct the formation of a specific polymorph.
-
Cooling Rate/Supersaturation: Different cooling rates can lead to the nucleation of different forms (kinetic vs. thermodynamic polymorphs).
-
Impurities: The presence of certain impurities can inhibit the formation of one polymorph while promoting another.
Methods for Control:
-
Seeding: This is the most powerful method. By introducing seed crystals of the desired, stable polymorph into the solution, you can direct the crystallization to produce that form exclusively.
-
Strict Procedural Control: Maintain absolute consistency in solvent choice, solvent ratios, concentration, cooling profiles, and agitation rates between batches.
-
Characterization: Routinely use analytical techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of each batch.[23]
Q8: How can I remove colored impurities from my product?
A: High molecular weight, colored impurities can often be removed by treatment with activated charcoal (Norit). These impurities adsorb onto the surface of the carbon particles.
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling when the charcoal is added).
-
Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[19]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Proceed with the cooling and crystallization of the decolorized filtrate.
Section 3: Standardized Protocols
Adhering to standardized protocols is key to achieving reproducibility.
Protocol 1: A General Procedure for Cooling Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound has just completely dissolved. Avoid adding a large excess.[9]
-
Decolorization (if necessary): If the solution is colored, perform the activated charcoal treatment as described in Q8.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Malykhin, M. A., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 24(4), 754-768. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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CCDC. Guide for crystallization. [Link]
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University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]
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Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Molecules, 27(6), 1883. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
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Tianming Pharmaceutical. (2023). Crystallization & Solid Form Challenges for Intermediates. [Link]
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Nyapola, S. J., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4), x250337. [Link]
-
Ó'Ciardha, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(7), 1593-1603. [Link]
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ResearchGate. (2023). Fluorine in Crystal Engineering – The Little Atom That Could. [Link]
-
Nyapola, S. J., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate. IUCrData, 10(4). [Link]
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Al-Dies, A. M., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 29(11), 2596. [Link]
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Buer, B. C., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 20(19), 4817. [Link]
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Di Profio, G., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 140. [Link]
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Syrris. Pharmaceutical Crystallization in drug development. [Link]
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MDPI. Special Issue : Anti-Solvent Crystallization. [Link]
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He, Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1547. [Link]
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Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. [Link]
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OSTI.GOV. (2006). Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic. [Link]
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ResearchGate. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [Link]
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IUCr. 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. [Link]
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McMahon, J. A., et al. (1998). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmaceutical Sciences, 87(2), 155-63. [Link]
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ResearchGate. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]
-
Al-Ostath, A. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. IUCrData, 7(2). [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. [Link]
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PubMed. (1971). Solubility of amino acids in pure solvent systems. [Link]
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Oakwood Chemical. (2-Amino-6-chlorophenyl)methanol. [Link]
- Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
ResearchGate. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
-
Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-85. [Link]
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Stability testing of (2-Amino-6-fluorophenyl)methanol under different conditions
Welcome to the technical support center for (2-Amino-6-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. The information herein is curated to help you anticipate and address challenges in your experimental workflows, ensuring the integrity and reliability of your results.
Introduction to Stability Testing
Stability testing is a critical component in the development of any chemical entity intended for pharmaceutical use. It provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies, or stress testing, are intentionally performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[1][2] For this compound, its bifunctional nature, containing both a primary aromatic amine and a primary alcohol, along with a fluorine substituent, presents a unique set of stability considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations for structurally similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] Long-term storage at refrigerated temperatures (2-8 °C) is advisable to minimize potential degradation. For solutions, storage at -20°C or -80°C, protected from light, is recommended to maintain stability over extended periods.[4]
Q2: My solid this compound has changed color over time. Is it still usable?
A2: A change in color, such as from a pale-yellow to a yellow-brown solid, can indicate degradation.[3] Aromatic amines are particularly susceptible to oxidation, which can lead to the formation of colored impurities. Before use, it is highly recommended to re-analyze the material using a suitable analytical technique, such as HPLC with UV detection, to assess its purity. If significant degradation is observed, the material should not be used for critical experiments.
Section 2: Stability in Solution
Q3: I am dissolving this compound in an aqueous buffer for my experiments. What pH range is optimal for stability?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The amino group can be protonated at acidic pH, which may influence its reactivity. Conversely, at basic pH, the phenolic-like character of the aromatic ring could be enhanced, potentially affecting stability. It is crucial to perform a pH stability profile study. Generally, a pH range of 4-7 is a reasonable starting point for many amine-containing compounds. However, you must verify this experimentally for your specific application.
Q4: I have observed precipitate formation in my aqueous stock solution of this compound over time. What could be the cause?
A4: Precipitate formation can be due to several factors:
-
Limited Solubility: The compound may have limited solubility in your chosen buffer system, and precipitation can occur over time, especially if the solution is stored at a lower temperature than when it was prepared.
-
Degradation: A degradation product may be less soluble than the parent compound, leading to its precipitation.
-
pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, potentially causing the precipitation of a compound if its solubility is pH-dependent.
Troubleshooting:
-
Confirm the solubility of this compound in your chosen solvent system at the intended storage temperature.
-
Analyze the precipitate and the supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradant.
-
Ensure your buffer has sufficient capacity to maintain the desired pH during storage.
Section 3: Forced Degradation Studies
Q5: What are the expected degradation pathways for this compound under forced degradation conditions?
A5: Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde (2-Amino-6-fluorobenzaldehyde) and subsequently the carboxylic acid (2-Amino-6-fluorobenzoic acid).[5] The aromatic amine can also be oxidized, potentially leading to colored polymeric impurities.
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to unforeseen reactions. It is important to investigate this possibility.
-
Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light. Photolytic degradation may lead to complex reaction pathways, including oxidation and polymerization.
-
Thermal Degradation: At elevated temperatures, dehydration or other decomposition reactions may occur.
The following diagram illustrates the potential oxidative degradation pathway of the alcohol moiety.
Caption: Potential oxidative degradation of this compound.
Q6: I am not seeing any degradation under my initial stress conditions. What should I do?
A6: If you do not observe any degradation (or less than 5%), the stress conditions may not be stringent enough. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4][6]
Troubleshooting:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature will accelerate the degradation rate.
-
Increase Exposure Time: Extend the duration of the stress test.
-
Increase Light Intensity: For photostability studies, increase the intensity or duration of light exposure according to ICH Q1B guidelines.
It is important to increase the stress level gradually to avoid complete degradation of the compound.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply Stress Conditions as detailed in the table below.
-
At specified time points, withdraw samples and quench the degradation process. For acidic and basic solutions, this involves neutralization.
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid state at 80 °C for 48 hours |
| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Initial HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks.
-
Analyze the stressed samples using the optimized method.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Summary
The following table should be used to summarize the results of your forced degradation studies.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | RRT of Major Degradants |
| Control | |||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal Degradation | |||
| Photostability |
*RRT = Relative Retention Time
References
- Synthonix Corporation. (2-Amino-6-fluorophenyl)
-
MedCrave. (2016). Forced Degradation Studies. [Link]
- ResearchGate. (2016).
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- M. W. Dong. (2010). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. LCGC North America.
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RSSL. (Forced Degradation Studies of Biopharmaceuticals). [Link]
- Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 4(1), 74-78.
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APIChina. (this compound). [Link]
- Pandey, S., et al. (2014). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. Bioorganic & Medicinal Chemistry, 22(19), 5487-5495.
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PubMed Central. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
- Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange. Clinical Chemistry, 38(8), 1541-1544.
- ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
- Kamble, S., et al. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffeine Effervescent Tablets: Review. International Journal for Multidisciplinary Research, 6(2).
- Stankov, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 101-110.
- Angirekula, N., & Mukthinuthalapati, M. A. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 07-14.
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Validation & Comparative
A Researcher's Guide to Elucidating the Mechanism of Action of (2-Amino-6-fluorophenyl)methanol: A Comparative and Methodological Framework
For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a well-characterized chemical probe or therapeutic lead is both exciting and arduous. A critical juncture in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for discovering and validating the MoA of a novel small molecule, using (2-Amino-6-fluorophenyl)methanol as a primary case study.
While this compound is commercially available as a chemical intermediate, its specific biological targets and MoA are not well-documented in publicly available literature. The presence of a fluorophenyl group, a common moiety in kinase inhibitors, suggests a plausible, yet unproven, hypothesis: This compound may function as a kinase inhibitor.
This guide will not assume a pre-existing MoA. Instead, it will provide a systematic and unbiased workflow to first identify a compound's biological effect and then deconvolve its molecular target(s). We will compare the hypothetical kinase inhibitory activity of this compound with well-characterized kinase inhibitors, providing a practical context for the experimental designs presented.
The Strategic Roadmap to MoA Discovery
The elucidation of a novel compound's MoA is a multi-step process that begins with broad, unbiased observations and progressively narrows down to specific molecular interactions. This process can be divided into three main phases:
-
Phase 1: Phenotypic Screening and Hypothesis Generation. This initial phase aims to identify the cellular or organismal effect of the compound.
-
Phase 2: Target Identification. Once a consistent phenotype is observed, the next step is to identify the specific biomolecule(s) with which the compound interacts to elicit this effect.
-
Phase 3: Target Validation and Mechanistic Characterization. This final phase confirms the identified target's role in the observed phenotype and details the nature of the compound-target interaction.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Phase 1: Unveiling the Phenotype
The first step is to understand what the compound does to a biological system. Phenotypic screening offers an unbiased approach to this question.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, U-2 OS) in 384-well, optically clear bottom plates.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) and appropriate vehicle controls (e.g., DMSO).
-
Staining: After a suitable incubation period (e.g., 24-48 hours), fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., nuclear size and shape, mitochondrial morphology, cell number).
Rationale: This approach provides a rich, multi-parametric readout of the compound's effect on cell morphology and health, offering clues to its potential MoA. For instance, changes in nuclear morphology could suggest an effect on cell cycle or apoptosis.
Phase 2: Identifying the Molecular Target
Assuming a consistent and potent phenotype is observed, the next challenge is to identify the direct molecular target(s) of this compound.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to verify that the tagged compound retains the biological activity of the parent molecule.
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.
-
Cell Lysate Incubation: Incubate the beads with cell lysate from a responsive cell line.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Rationale: This direct biochemical approach allows for the isolation and identification of proteins that physically interact with the compound of interest.
Phase 3: Validating the Target and Characterizing the Interaction
The putative targets identified in Phase 2 must be validated to confirm their role in the observed phenotype. Given our working hypothesis of kinase inhibition, this phase will focus on validating a potential kinase target.
Comparative Kinase Inhibitors
To provide a robust comparison, we will use three well-characterized kinase inhibitors with distinct selectivity profiles:
| Compound | Target Profile | Mechanism of Action |
| Staurosporine | Broad-spectrum | ATP-competitive inhibitor of a wide range of kinases.[1][2] |
| Dasatinib | Multi-targeted | Potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and others.[3][4][5] |
| BI-D1870 | Selective | Potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family.[6][7][8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Utilize a biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Kinase Panel Screening: Screen this compound against a broad panel of recombinant kinases (e.g., a kinome scan) at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any "hit" kinases, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) value. Run parallel assays with Staurosporine, Dasatinib, and BI-D1870 as positive controls.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.
Rationale: This experiment will directly test the hypothesis that this compound is a kinase inhibitor and will provide a quantitative measure of its potency and selectivity compared to known inhibitors.
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a cell line that expresses the identified target kinase.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and the relevant comparator inhibitor.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase. Use an antibody against the total protein of the substrate as a loading control.
Rationale: This assay confirms that the compound can inhibit the target kinase within a cellular context, leading to a downstream signaling effect.
Sources
- 1. cellagentech.com [cellagentech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Characterizing Small Molecule Specificity: Cross-Reactivity Studies of (2-Amino-6-fluorophenyl)methanol
Introduction: The Imperative of Specificity in Small Molecule Research
In the realms of drug discovery and diagnostics development, the specificity of a molecule is paramount. Off-target interactions can lead to unforeseen side effects, inaccurate assay results, and the failure of promising therapeutic candidates. (2-Amino-6-fluorophenyl)methanol is a fluorinated aromatic amine, a class of chemical structures frequently encountered as building blocks in medicinal chemistry.[1] Whether this compound is a novel drug candidate, a metabolite of a parent drug, or a hapten designed for immunoassay development, understanding its binding profile is not merely an academic exercise—it is a critical step in risk assessment and validation.
This guide provides a comprehensive framework for conducting cross-reactivity studies, using this compound as our central case. We will move beyond rote protocols to explain the underlying rationale for experimental design, enabling researchers to build robust, self-validating systems for assessing molecular specificity. The principles and methodologies discussed herein are broadly applicable to any small molecule or hapten.
Pillar 1: The Rationale of Cross-Reactivity for Small Molecule Haptens
Small molecules like this compound are typically not immunogenic on their own. To elicit an antibody response for use in an immunoassay, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). This conjugate, known as a hapten-carrier complex, is what stimulates the immune system to produce antibodies.[2][3]
Some of these antibodies will bind specifically to the hapten, our molecule of interest. However, the polyclonal nature of the immune response means that a spectrum of antibodies with varying affinities and specificities will be generated. Cross-reactivity occurs when an antibody, intended to be specific for one hapten, also binds to other, structurally similar molecules. This is a critical parameter to define, as it determines the specificity of any subsequent assay.
Immunoassays for small molecules are most often designed in a competitive format.[3][4][5][6] Unlike a "sandwich" assay where two antibodies bind to a large antigen, a small hapten usually has only a single epitope, making it impossible to bind two antibodies simultaneously.[3][7] In a competitive assay, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.[6][8]
Pillar 2: Comparative Structural Analysis – Predicting Potential Cross-Reactants
The first step in designing a cross-reactivity study is to identify potential cross-reactants. This is guided by structural similarity. For this compound, logical comparators would include analogs with modifications to its key functional groups: the amine (-NH2), the fluorine (-F), and the hydroxymethyl (-CH2OH) group.
Table 1: Potential Cross-Reactants for this compound
| Compound ID | Structure | Name | Rationale for Comparison |
| Target | This compound | The primary hapten of interest. | |
| Analog A | (2-Amino-6-chloro phenyl)methanol | Assesses the impact of changing the halogen substituent.[9] | |
| Analog B | (2-Amino-5 -fluorophenyl)methanol | Assesses the impact of moving the position of the fluoro group. | |
| Analog C | (2-Amino-6-methylphenyl)methanol | Assesses the impact of replacing the fluoro group with a methyl group.[10] | |
| Analog D | 2,6 -Difluorobenzylamine | Assesses the impact of modifying the hydroxymethyl group. | |
| Analog E | 2-Fluoroaniline | A potential precursor or metabolite lacking the hydroxymethyl group. |
This predictive analysis forms the basis for a targeted experimental plan. Each analog allows us to probe how a specific structural change affects the binding interaction with a given antibody.
Pillar 3: Experimental Validation – Methodologies and Protocols
We will focus on two gold-standard techniques for quantifying small molecule interactions and cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Methodology 1: Competitive ELISA
The competitive ELISA is a workhorse immunoassay for quantifying small molecules and assessing antibody specificity.[11][12][13] It measures the ability of a test compound (a potential cross-reactant) to compete with a conjugated antigen for binding to a specific antibody.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
-
Objective: To determine the concentration of each analog that inhibits 50% of the binding of the primary antibody to the plate-bound target (the IC50 value).
-
Reagents & Materials:
-
High-bind 96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Primary antibody raised against the target hapten
-
Test compounds: this compound (standard) and Analogs A-E
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coating: Dilute the hapten-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[11]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.
-
Preparation of Competitors:
-
Create a serial dilution series for the standard (Target) and each analog (A-E) in assay buffer (e.g., Blocking Buffer). A typical range would be from 100 µg/mL down to 0.01 ng/mL.
-
Dilute the primary antibody to its optimal working concentration (previously determined by titration).
-
-
Competitive Reaction:
-
Add 50 µL of each standard or analog dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1 hour at 37°C, allowing the competition to occur.[6]
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[11]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate in the dark at room temperature for 15-20 minutes.[13]
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition: Read the optical density (OD) at 450 nm within 30 minutes.[12]
-
-
Plot the OD450 against the log of the concentration for the standard and each analog. This will generate sigmoidal dose-response curves.
-
Determine the IC50 value for the standard and for each analog that shows inhibition. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data (Illustrative)
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target | 10 | 100% | Reference compound. |
| Analog A | 50 | 20% | The antibody has a 5-fold lower affinity for the chloro analog. |
| Analog B | 1000 | 1% | Moving the fluoro group significantly reduces binding. High specificity. |
| Analog C | 80 | 12.5% | The methyl group is less favored than the fluoro group. |
| Analog D | >10,000 | <0.1% | Modification of the hydroxymethyl group abolishes binding. |
| Analog E | >10,000 | <0.1% | The hydroxymethyl group is a critical part of the epitope. |
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[14][15][16] For small molecule analysis, the protein (antibody) is typically immobilized on the sensor chip, and the small molecule analyte is flowed over the surface.[15][17]
Caption: Workflow for an SPR experiment to determine binding kinetics.
-
Objective: To determine the equilibrium dissociation constant (KD) of the target and each analog to the immobilized antibody. A lower KD signifies a stronger binding affinity.
-
Reagents & Materials:
-
SPR instrument and sensor chips (e.g., CM5 dextran chip)
-
Primary antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test compounds: Target and Analogs A-E
-
SPR Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
-
-
Procedure:
-
Antibody Immobilization: Activate the carboxyl groups on the CM5 sensor chip surface with a mixture of EDC and NHS. Inject the antibody (diluted in a low-ionic-strength buffer, e.g., 10 mM Acetate, pH 5.0) to allow for covalent coupling via primary amines. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection Series:
-
Prepare a dilution series for each analyte (Target and analogs) in running buffer. A typical concentration range for small molecule kinetics is 50 µM down to low nM, spanning below and above the expected KD.
-
Perform a binding cycle for each concentration. This involves:
-
Injecting the analyte for a set time to monitor association (e.g., 120 seconds).
-
Switching to running buffer to monitor dissociation (e.g., 300 seconds).
-
Injecting the regeneration solution to strip the surface of all bound analyte, preparing it for the next cycle.
-
-
-
Data Processing:
-
The raw data (a sensorgram) plots response units (RU) vs. time.
-
Subtract the signal from a reference flow cell (a deactivated surface) to correct for bulk refractive index changes.
-
Subtract the signal from a "zero concentration" (buffer only) injection to correct for drift.
-
-
-
The processed sensorgrams are globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon .
Table 3: Hypothetical SPR Kinetic Data (Illustrative)
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (M) | Affinity vs. Target |
| Target | 2.5 x 10⁵ | 5.0 x 10⁻³ | 2.0 x 10⁻⁸ (20 nM) | Reference |
| Analog A | 1.8 x 10⁵ | 1.8 x 10⁻² | 1.0 x 10⁻⁷ (100 nM) | 5-fold weaker |
| Analog B | 1.1 x 10⁴ | 2.2 x 10⁻² | 2.0 x 10⁻⁶ (2000 nM) | 100-fold weaker |
| Analog C | 2.1 x 10⁵ | 1.5 x 10⁻² | 7.1 x 10⁻⁸ (71 nM) | ~3.5-fold weaker |
| Analog D | No Binding | No Binding | N/A | No affinity detected |
| Analog E | No Binding | No Binding | N/A | No affinity detected |
The SPR data provides a more nuanced view than ELISA, revealing whether changes in affinity are driven by slower on-rates (kon) or faster off-rates (koff). This level of detail is invaluable for structure-activity relationship (SAR) studies.[18]
Conclusion: Synthesizing Data for Confident Decision-Making
A thorough cross-reactivity investigation, combining predictive structural analysis with empirical testing via orthogonal methods like ELISA and SPR, provides a robust and trustworthy assessment of a small molecule's binding specificity. For this compound, our illustrative data suggests that the antibody's binding is highly sensitive to the position and nature of the halogen and critically dependent on the presence of the hydroxymethyl group.
References
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Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [14]
-
ACS Publications. Integration of DNA-Decorated Hapten in Emergency Immunoassays for Antibody and Small-Molecule Detection: A Review. Journal of Agricultural and Food Chemistry. [2]
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Springer Link. Characterization of Small Molecule–Protein Interactions Using SPR Method. [15]
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Aptamer Group. New Methods For Hapten Bioanalysis. [3]
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Nicoya Lifesciences. Small Molecule Interactions - OpenSPR.
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ResearchGate. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules | Request PDF. [7]
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Google Patents. US20080305559A1 - Non-Competitive Immunoassays to Detect Small Molecules. [4]
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PubMed. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. [5]
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Portland Press. A beginner's guide to surface plasmon resonance. The Biochemist. [16]
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Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [17]
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Creative Diagnostics. Competitive ELISA Protocol. [11]
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Bio-Rad Antibodies. Competitive ELISA Protocol. [12]
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St John's Laboratory. Competitive ELISA protocol. [13]
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Creative Diagnostics. Competitive ELISA. [6]
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Bioss Antibodies. Crafting Competitive ELISA Assays: A Technical Guide. [8]
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Sigma-Aldrich. This compound | 221285-25-2.
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ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.
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CymitQuimica. (2-Amino-6-methylphenyl)methanol. [10]
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Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
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PubMed. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor.
-
Oakwood Chemical. (2-Amino-6-chlorophenyl)methanol. [9]
-
BLDpharm. 1595577-00-6|(2-Amino-6-chloro-3-fluorophenyl)methanol.
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PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [18]
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A Comparative Guide to the Synthetic Routes of (2-Amino-6-fluorophenyl)methanol for Research and Development
(2-Amino-6-fluorophenyl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the amino, fluoro, and hydroxymethyl groups on the phenyl ring makes it a versatile precursor for creating complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in drug discovery and process development.
This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs, from small-scale laboratory synthesis to larger-scale production.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary strategies based on the disconnection of the hydroxymethyl group or the installation of the amino group. This leads to two main classes of synthetic routes: the reduction of functionalized carbonyl precursors and the reduction of a nitro-substituted aromatic ring.
Caption: Synthetic pathway for Route A1.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 2-amino-6-fluorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup). [1]4. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Route A2: Reduction of 2-Amino-6-fluorobenzaldehyde
An alternative to the carboxylic acid reduction is the use of 2-amino-6-fluorobenzaldehyde as the starting material. Aldehydes are more easily reduced than carboxylic acids, allowing for the use of milder and more selective reducing agents.
Mechanism and Reagent Choice:
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a milder reducing agent than LiAlH₄ and is highly selective for aldehydes and ketones. [2]A key advantage of NaBH₄ is its compatibility with protic solvents such as methanol and ethanol, making the procedure simpler and safer to handle. [3]The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the final alcohol product.
Caption: Synthetic pathway for Route A2.
Experimental Protocol:
-
2-Amino-6-fluorobenzaldehyde (1.0 equivalent) is dissolved in methanol at room temperature.
-
The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting product can be purified by column chromatography or recrystallization if necessary.
Route B: Reduction of a Nitro-Substituted Precursor
This strategy involves the reduction of a nitro-containing precursor, such as 2-fluoro-6-nitrobenzaldehyde. This route is advantageous when the corresponding amino-substituted starting materials are less accessible or more expensive. The synthesis typically involves a two-step process: reduction of the nitro group to an amine, followed by reduction of the carbonyl group to an alcohol. However, conditions can sometimes be found to achieve both reductions in a single step.
Mechanism and Reagent Choice:
The reduction of an aromatic nitro group is commonly achieved by catalytic hydrogenation. [4]This method employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine. This method is generally clean and produces water as the only byproduct. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used.
Following the reduction of the nitro group, the resulting 2-amino-6-fluorobenzaldehyde can be reduced to the target alcohol as described in Route A2, often without isolation of the intermediate aldehyde.
Caption: Synthetic pathway for Route B.
Experimental Protocol (Two-Step):
-
Nitro Group Reduction: 2-Fluoro-6-nitrobenzaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of celite.
-
Aldehyde Reduction: The filtrate containing the intermediate 2-amino-6-fluorobenzaldehyde is then treated with sodium borohydride as described in the protocol for Route A2.
Comparative Analysis
| Parameter | Route A1: Acid Reduction | Route A2: Aldehyde Reduction | Route B: Nitro Reduction |
| Starting Material | 2-Amino-6-fluorobenzoic acid | 2-Amino-6-fluorobenzaldehyde | 2-Fluoro-6-nitrobenzaldehyde |
| Number of Steps | 1 | 1 | 2 (or 1-pot) |
| Key Reagents | LiAlH₄ | NaBH₄ | H₂/Pd/C, NaBH₄ |
| Typical Yield | Good (70-85%) | Excellent (85-95%) | Good to Excellent (70-90% over 2 steps) |
| Scalability | Moderate; requires careful handling of LiAlH₄ and anhydrous conditions. | Excellent; reagents are inexpensive and easy to handle. | Good; catalytic hydrogenation is highly scalable. |
| Safety & Handling | High; LiAlH₄ is pyrophoric and reacts violently with water. [5] | High; NaBH₄ is relatively safe and stable in protic solvents. | Moderate; handling of hydrogen gas requires appropriate safety measures. Pd/C can be pyrophoric when dry. |
| Atom Economy | Moderate | Good | Moderate |
| Purification | Often requires chromatography to remove byproducts. | Often high purity after extraction; may require recrystallization. | May require purification after each step. |
Discussion and Recommendations
Route A2 (Reduction of 2-Amino-6-fluorobenzaldehyde) is generally the most recommended method for the laboratory-scale synthesis of this compound. This is due to its high yield, operational simplicity, and the use of the safe and inexpensive reagent, sodium borohydride. The mild reaction conditions are also a significant advantage, minimizing the risk of side reactions. The commercial availability of the starting aldehyde makes this a very attractive option.
Route A1 (Reduction of 2-Amino-6-fluorobenzoic Acid) is a viable alternative, especially if the corresponding benzoic acid is more readily available or significantly cheaper than the aldehyde. However, this route necessitates the use of lithium aluminum hydride, which requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The workup procedure is also more involved. Therefore, this route is better suited for experienced chemists working in well-equipped laboratories.
Route B (Reduction of a Nitro-Substituted Precursor) offers a flexible approach, particularly in cases where the nitro-substituted starting materials are more accessible. Catalytic hydrogenation is an industrially scalable and environmentally friendly method for nitro group reduction. While it typically involves two distinct steps, it can often be performed as a one-pot procedure, which improves efficiency. This route is a strong candidate for larger-scale synthesis where the cost and availability of starting materials are primary concerns.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. For most research and development applications, the reduction of 2-amino-6-fluorobenzaldehyde with sodium borohydride (Route A2) offers the best combination of high yield, safety, and ease of operation. The choice between the other routes will largely depend on the relative cost and availability of the starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
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Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link] (accessed Jan 14, 2026).
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SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link] (accessed Jan 14, 2026).
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Benchmarking (2-Amino-6-fluorophenyl)methanol: A Comparative Guide for Evaluating Novel Tryptophan Catabolic Enzyme Inhibitors
Introduction: The Rationale for Targeting Tryptophan Catabolism in Immuno-Oncology
In the intricate landscape of cancer immunology, the metabolic manipulation of the tumor microenvironment (TME) has emerged as a critical axis of immune evasion. Tumors can actively suppress anti-cancer immune responses by co-opting metabolic pathways, with the catabolism of the essential amino acid L-tryptophan being a key mechanism.[1][2][3] Two rate-limiting enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), are central to this process.[4][5] They catalyze the conversion of tryptophan into N-formylkynurenine, the first step in the kynurenine pathway.[6]
This enzymatic activity has a dual immunosuppressive effect: the depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis, while the accumulation of downstream metabolites, particularly kynurenine, actively promotes the generation of regulatory T cells (Tregs) and suppresses the function of natural killer (NK) cells and dendritic cells (DCs).[3][7][8] Given that IDO1 and TDO2 are overexpressed in a wide array of malignancies and their activity is often correlated with poor prognosis, they represent validated and compelling targets for cancer immunotherapy.[8][9] The development of small molecule inhibitors against these enzymes is an area of intense research, aiming to restore immune surveillance against tumors.[2][4]
This guide provides a comprehensive framework for benchmarking novel inhibitor candidates, using (2-Amino-6-fluorophenyl)methanol as a representative investigational compound. We will compare its hypothetical performance against well-characterized, clinically relevant inhibitors of IDO1 and TDO2, detailing the necessary experimental workflows, data interpretation, and the scientific rationale behind each step.
The Kynurenine Pathway: A Target for Immune Re-activation
The immunosuppressive effects of IDO1 and TDO2 are mediated through the kynurenine pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of its inhibitors.
Caption: The Kynurenine Pathway in Cancer Immunosuppression.
Selecting the Benchmarks: Established Inhibitors for Comparison
To rigorously evaluate a new chemical entity, it is essential to compare it against established standards. For this guide, we have selected the following well-characterized inhibitors:
-
Epacadostat (INCB024360): A highly potent and selective inhibitor of IDO1, with an IC50 of approximately 10 nM.[10][11] It is selective for IDO1 over IDO2 and TDO2.[10][12] Epacadostat has been extensively studied in clinical trials.[12]
-
Navoximod (GDC-0919): A potent, orally available inhibitor of the IDO1 pathway with an EC50 of 75 nM in cellular assays.[13] It has demonstrated anti-tumor activity in preclinical models, particularly in combination with other immunotherapies.[14]
-
680C91: A potent and selective inhibitor of TDO2 with a Ki of 51 nM.[15] It exhibits no significant activity against IDO1, making it an excellent tool for assessing TDO2-specific effects.[15][16]
These compounds provide a robust basis for comparison, covering high selectivity for either IDO1 or TDO2.
Experimental Workflow: A Head-to-Head Comparison
The core of this benchmarking guide is a multi-tiered experimental approach designed to characterize the potency, selectivity, and cellular activity of this compound.
Caption: A tiered workflow for inhibitor characterization.
Part 1: Biochemical Assays - Direct Enzyme Inhibition
Objective: To determine the direct inhibitory potency (IC50) of this compound against purified recombinant human IDO1 and TDO2 enzymes and compare it to the benchmark inhibitors.
Protocol: Recombinant Enzyme Inhibition Assay
-
Enzyme Preparation: Use commercially available purified recombinant human IDO1 and TDO2.[17]
-
Reaction Buffer: Prepare a suitable buffer, typically 50 mM potassium phosphate (pH 6.5), containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[10]
-
Compound Preparation: Prepare a serial dilution of this compound and the benchmark inhibitors (Epacadostat, Navoximod, 680C91) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[17]
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the reaction buffer, the test compound at various concentrations, and the enzyme (e.g., 20 nM final concentration).
-
Initiation: Initiate the reaction by adding the substrate, L-tryptophan (e.g., 2 mM final concentration for IDO1).
-
Detection: Continuously monitor the increase in absorbance at 321 nm at room temperature. This wavelength corresponds to the formation of N-formylkynurenine.[10]
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Expected Data and Interpretation
The primary output will be the IC50 values for each compound against both enzymes. This allows for a direct comparison of potency and the calculation of a selectivity index.
| Compound | IDO1 IC50 (nM) | TDO2 IC50 (nM) | Selectivity Index (TDO2/IDO1) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Epacadostat | ~10 | >1000 | >100 |
| Navoximod | ~28 (Ki of 5.8 nM) | ~560 (20-fold selective) | ~20 |
| 680C91 | >10,000 | ~51 | <0.005 |
Note: Literature values for benchmark inhibitors are provided for context.[10][14][15][18] Actual experimental values may vary.
A low IC50 value indicates high potency. The selectivity index reveals the compound's preference for one enzyme over the other. A high index (>10) suggests IDO1 selectivity, while a low index (<0.1) suggests TDO2 selectivity. A value near 1 indicates a dual inhibitor.
Part 2: Cell-Based Assays - Target Engagement in a Biological Context
Objective: To determine the functional inhibitory potency (EC50) of the compounds in a cellular environment where factors like cell permeability and off-target effects come into play.
Protocol: Cellular Kynurenine Production Assay
-
Cell Line Selection:
-
Cell Plating: Seed the selected cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark inhibitors for 1-2 hours.
-
Substrate Addition: Add L-tryptophan to the cell culture medium.
-
Incubation: Incubate for 24-48 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to precipitate proteins.[20]
-
Incubate at 65°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.[20]
-
After centrifugation, transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm. Alternatively, LC-MS can be used for more precise quantification.
-
-
Data Analysis: Normalize the kynurenine levels to untreated controls. Plot the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration to determine the EC50 value.
Expected Data and Interpretation
This tier of experiments provides the half-maximal effective concentration (EC50), which reflects a compound's potency in a more physiologically relevant setting.
| Compound | IDO1 Cellular EC50 (nM) | TDO2 Cellular EC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | ~72 | >10,000 |
| Navoximod | ~75 | - |
| 680C91 | >10,000 | Literature Dependent |
Note: Literature values for benchmark inhibitors are provided for context.[14][21] A significant discrepancy between IC50 and EC50 values may indicate issues with cell permeability or metabolic instability.
Conclusion: Synthesizing the Evidence
This comparative guide provides a robust framework for the initial characterization of novel IDO1/TDO2 inhibitors like this compound. By systematically evaluating biochemical potency, cellular activity, and selectivity against established benchmarks, researchers can make informed decisions about the potential of a new chemical entity. A promising candidate would exhibit low nanomolar potency in both biochemical and cellular assays, and a clear selectivity profile that aligns with the desired therapeutic strategy—be it IDO1-specific, TDO2-specific, or dual inhibition. The experimental protocols outlined herein are designed to be self-validating, providing the critical data needed to advance promising compounds into further preclinical development for cancer immunotherapy.
References
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Navoximod. PubChem, National Institutes of Health. Available at: [Link]
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Epacadostat. Wikipedia. Available at: [Link]
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. (2018). Available at: [Link]
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Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers in Immunology. (2025). Available at: [Link]
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The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. Available at: [Link]
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Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Cancer Research, AACR Journals. Available at: [Link]
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Definition of epacadostat. NCI Drug Dictionary, National Cancer Institute. Available at: [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. MDPI. (2019). Available at: [Link]
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The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis. Cancer Metastasis Reviews, PMC. (2023). Available at: [Link]
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. (2017). Available at: [Link]
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Kynurenines as a Novel Target for the Treatment of Malignancies. MDPI. Available at: [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, AACR Journals. Available at: [Link]
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The TDO2 inhibitor 680C91 increases neuroblastoma cell sensitivity to chemotherapeutic agents ATRA and irinotecan. ResearchGate. Available at: [Link]
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Discovery of IDO1 inhibitors: from bench to bedside. PMC, PubMed Central. Available at: [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. PubMed. (2022). Available at: [Link]
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Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, AACR Journals. (2018). Available at: [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. (2022). Available at: [Link]
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IDO / TDO Pathway. BPS Bioscience. Available at: [Link]
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Chemical structures of indoleamine 2,3-dioxygenase (IDO1) and... ResearchGate. Available at: [Link]
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Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC, PubMed Central. Available at: [Link]
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Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PubMed Central. (2019). Available at: [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. PubMed Central. (2019). Available at: [Link]
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IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. (2019). Available at: [Link]
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Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. PMC, PubMed Central. (2022). Available at: [Link]
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Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. National Institutes of Health. Available at: [Link]
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Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available at: [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. ResearchGate. (2025). Available at: [Link]
-
Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. ACS. (2016). Available at: [Link]
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Parallel discovery of selective and dual inhibitors of tryptophan dioxygenases IDO1 and TDO2 with a newly-modified enzymatic assay. ResearchGate. Available at: [Link]
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A Senior Application Scientist’s Guide to Reproducibility in Experiments Involving (2-Amino-6-fluorophenyl)methanol
Introduction: The Challenge of a Versatile Building Block
(2-Amino-6-fluorophenyl)methanol is a deceptively simple aromatic compound, classified as an organic building block, amine, and alcohol[1]. Its true value lies in its utility as a versatile intermediate in medicinal chemistry and pharmaceutical development. The structural motif of an ortho-substituted aminobenzyl alcohol is a key component in a wide array of biologically active molecules, including potent kinase inhibitors and novel therapeutics[2][3][4][5].
However, the very features that make this molecule valuable—the nucleophilic amino group and the reactive benzylic alcohol—also render it susceptible to variability, posing a significant challenge to experimental reproducibility. The presence of both functional groups creates potential pathways for oxidation, self-reaction, and other side reactions. Consequently, ensuring the consistency and success of multi-step syntheses that rely on this building block is critically dependent on the purity of the starting material and the precise control of reaction conditions.
This guide provides an in-depth comparison of synthetic methodologies, analytical validation techniques, and critical experimental parameters to empower researchers to achieve reproducible results. We will dissect the sources of variability, from synthesis and commercial sourcing to handling and downstream reactions, providing field-proven insights and actionable protocols.
Section 1: Synthesis and Purification - The Foundation of Reproducibility
The quality of any experiment begins with the quality of the starting materials. The most common and logical route to this compound is the reduction of its corresponding carboxylic acid, 2-Amino-6-fluorobenzoic acid. Therefore, the reproducibility of the final alcohol is directly tied to the successful and clean synthesis of its precursor.
Protocol 1: High-Purity Synthesis of Precursor 2-Amino-6-fluorobenzoic Acid
This protocol is adapted from a high-yield catalytic reduction method that demonstrates excellent purity, a critical first step for achieving overall reproducibility[2].
Rationale: The use of hydrazine hydrate with a molybdenum dioxide catalyst provides a milder and often more selective alternative to high-pressure hydrogenation for the reduction of a nitro group, minimizing side reactions and leading to a cleaner product with high HPLC purity[2].
Step-by-Step Methodology:
-
Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 6-fluoro-2-nitrobenzoic acid (3.70 g, 20 mmol), molybdenum dioxide (51.2 mg, 0.4 mmol), and activated carbon (153.6 mg).
-
Solvent Addition: Add 60 mL of anhydrous ethanol to the flask.
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (2.50 g, 40 mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 7-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and activated carbon.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add 40 mL of ethyl acetate and 20 mL of deionized water. Separate the organic phase.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 2-Amino-6-fluorobenzoic acid as a pale yellow solid.
Protocol 2: Reduction to this compound
This protocol is a representative method for the reduction of an amino acid to its corresponding amino alcohol, a standard transformation in organic synthesis[6].
Rationale: Activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) forms a highly reactive acylimidazole intermediate. This allows for a mild and selective reduction using sodium borohydride, which typically does not reduce unactivated carboxylic acids. This two-step, one-pot procedure avoids the use of harsher reducing agents like LiAlH₄, which can be less compatible with other functional groups and require more stringent anhydrous conditions.
Step-by-Step Methodology:
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve 2-Amino-6-fluorobenzoic acid (3.10 g, 20 mmol) in 50 mL of anhydrous THF. Add CDI (3.57 g, 22 mmol) portion-wise and stir at room temperature for 2 hours until CO₂ evolution ceases.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.51 g, 40 mmol) in 15 mL of water and add it dropwise to the reaction mixture.
-
Quenching: After stirring for 30 minutes at 0 °C, carefully acidify the solution to pH ~6 with 1M HCl.
-
Extraction: Extract the aqueous solution three times with ethyl acetate (3x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain pure this compound.
Synthetic Route Comparison
The reproducibility of the final product hinges on the yield and purity achieved at each step. Below is a comparison based on the precursor synthesis, for which reliable data exists.
| Parameter | Method: Catalytic Reduction of Nitroarene[2] | Method: Alternative (e.g., SnCl₂ Reduction) |
| Precursor Purity (HPLC) | 99.6% | Typically 90-98% |
| Precursor Yield | 96.8% | Variable, often 70-90% |
| Reagents | Hydrazine, MoO₂, Activated Carbon | Tin(II) chloride, HCl |
| Waste Stream | Activated carbon, minimal metal waste | Significant tin waste, requires careful disposal |
| Reproducibility Impact | High purity of precursor minimizes side products in the subsequent reduction step. | Lower purity necessitates more rigorous purification of the final alcohol. |
Section 2: Analytical Characterization - The "Trust, but Verify" Mandate
Sourcing reagents from commercial suppliers introduces a major experimental variable. While vendors provide a Certificate of Analysis (CoA), the listed purity and the method used to determine it can vary significantly. For a sensitive building block like this compound, in-house validation is non-negotiable for ensuring reproducibility.
Interpreting Supplier Data: A Comparative Overview
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Senior Scientist's Interpretation & Action |
| Purity Assay | >98% (HPLC) | >98% (¹H NMR) | HPLC is superior for quantifying impurities. NMR confirms structure but is less accurate for purity unless a quantitative standard is used. Action: Always run your own HPLC analysis. |
| Appearance | White to off-white solid | Light yellow powder | Color variation can indicate trace oxidized impurities. While potentially minor, this can affect sensitive downstream reactions. Action: Note the color and correlate with purity analysis. |
| Solvent Content | Not specified | <0.5% (GC-HS) | Residual solvents from purification (e.g., ethyl acetate, hexanes) can interfere with reactions. Action: If your reaction is sensitive to protic or other solvents, perform your own residual solvent analysis. |
| Water Content | Not specified | <0.2% (Karl Fischer) | Water can quench moisture-sensitive reagents. Action: Perform Karl Fischer titration if using the material in strictly anhydrous conditions. |
Protocol 3: Key Analytical Workflows
A. ¹H and ¹⁹F NMR Spectroscopy for Identity Confirmation:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for characteristic peaks: a singlet or multiplet for the -CH₂OH group, distinct signals in the aromatic region (6.5-7.5 ppm), and a broad singlet for the -NH₂ protons.
-
Acquire a ¹⁹F NMR spectrum. Expect a single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
-
Trustworthiness Check: The integration of the proton signals should match the expected ratio (e.g., 2H for -CH₂, 3H for aromatic, 2H for -NH₂). The presence of unexpected peaks indicates impurities.
B. HPLC-UV for Purity Quantification:
-
Mobile Phase: Prepare an appropriate mobile phase, typically a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to an appropriate concentration for injection (e.g., 50 µg/mL).
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Self-Validation: A reproducible experiment requires a starting material purity of >98%, with no single impurity being >0.5%.
Section 3: Stability and Handling - The Hidden Variables
The aminobenzyl alcohol structure is inherently prone to degradation, a factor that can silently sabotage reproducibility.
-
Oxidative Instability: The primary amino group and, to a lesser extent, the benzylic alcohol can be oxidized by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The result is the formation of colored byproducts and a decrease in the effective concentration of the starting material.
-
Storage: Long-term storage is critical. Based on data for analogous compounds, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (-20°C for long-term)[4]. Repeatedly opening a bottle introduces air and moisture, compromising the entire batch over time.
-
Expertise in Practice: For highly sensitive reactions, it is best practice to purchase smaller quantities or to aliquot a larger bottle into single-use vials under an inert atmosphere upon receipt.
-
-
Solvent Choice: The choice of solvent can dramatically influence reaction outcomes. A study on a different molecular system demonstrated that the formation constant of a proton-transfer complex was significantly higher in acetonitrile (AN) compared to methanol (MeOH)[7]. This principle applies broadly: the polarity, protic nature, and coordinating ability of a solvent can alter reaction kinetics and equilibria. For reactions involving this compound, always report the solvent, grade, and any drying procedures used.
Section 4: Comparison with Structural Alternatives
To understand the unique role of this compound, it is useful to compare it with commercially available structural analogs. The choice of substituent at the 6-position (adjacent to the amino group) has profound electronic effects that directly impact the reactivity of both the amine and the alcohol, thereby influencing reproducibility.
| Compound | 6-Substituent | Electronic Effect | Impact on Amine (NH₂) Basicity | Impact on Alcohol (OH) Acidity | Implications for Reproducibility |
| This compound | -F | Weakly Electron-Withdrawing (Inductive) | Decreased | Increased | Predictable reactivity. Fluorine can engage in unique hydrogen bonding, potentially directing reaction pathways. |
| (2-Amino-6-chlorophenyl)methanol[8] | -Cl | Electron-Withdrawing (Inductive) | Decreased (more than F) | Increased (more than F) | Similar to fluoro analog but with slightly different electronics. Less likely to form strong H-bonds. |
| (2-Amino-6-methylphenyl)methanol[9] | -CH₃ | Weakly Electron-Donating (Hyperconjugation) | Increased | Decreased | The more nucleophilic amine may react faster or under milder conditions, but could also be more prone to over-reaction or side reactions. |
Expert Insight: When substituting one of these building blocks for another in a synthetic route, one cannot assume the "same" reaction conditions will be optimal. The change in the amine's pKa, for example, may require a different base or temperature for an acylation reaction to proceed cleanly and reproducibly. The subtle electronic differences are often the root cause of a "successful" reaction in one context failing in another.
Conclusion: A Framework for Reproducible Science
Achieving reproducibility in experiments involving this compound is not about finding a single "magic" protocol. It is about establishing a rigorous, self-validating system built on three pillars:
-
Control Your Synthesis: Whenever possible, begin from a well-defined synthetic route that produces verifiably high-purity material. The quality of your precursor dictates the quality of your final product.
-
Verify Your Starting Material: Never implicitly trust a supplier's label. Perform in-house identity and purity analysis (NMR and HPLC are essential) on every new batch of reagent to ensure it meets the standards required by your experiment.
-
Document and Control Your Conditions: Be meticulous in documenting and controlling all experimental variables, including solvent grade, atmospheric conditions, temperature, and reagent stoichiometry. Recognize the inherent instability of the molecule and handle it accordingly.
By embracing this framework, researchers can mitigate the hidden variables associated with this versatile building block, leading to more reliable, transferable, and ultimately successful scientific outcomes.
References
- BLD Pharm. 221285-25-2|this compound.
- Guidechem. What is the background and overview of 2-Amino-6-fluorobenzoic acid? - FAQ.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022).
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Sigma-Aldrich. 2-Amino-6-fluorobenzoic acid 98 434-76-4.
- National Institutes of Health (NIH). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- The Open Organic Chemistry Journal. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008).
- Chem-Impex. 2-Amino-6-fluorobenzoic acid.
- Sigma-Aldrich. This compound | 221285-25-2.
- MedChemExpress. (2-Aminophenyl)methanol (2-Hydroxymethylaniline) | Pendrin Molecular Chaperone.
- CymitQuimica. (2-Amino-6-methylphenyl)methanol.
-
PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Available from:
- SpringerLink. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024).
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- BLDpharm. 1595577-00-6|(2-Amino-6-chloro-3-fluorophenyl)methanol.
- BLD Pharm. 39885-08-0|(2-Amino-6-chlorophenyl)methanol.
- Sigma-Aldrich. This compound | 221285-25-2.
- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
- PubMed. Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile. (2016).
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- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of (2-Amino-6-fluorophenyl)methanol Analogs in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the (2-Amino-6-fluorophenyl)methanol Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of initial building blocks is a critical determinant of a program's success. The this compound scaffold has emerged as a "privileged" fragment, a structural motif that serves as a versatile and effective starting point for the synthesis of potent kinase inhibitors. Its intrinsic chemical features—a primary amine for annulation reactions and a hydroxymethyl group that can be further manipulated or serve as a key interaction point—make it an ideal precursor for constructing complex heterocyclic systems like quinazolines.
The quinazoline core is central to numerous approved Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, especially non-small cell lung cancer (NSCLC).[1] EGFR is a receptor tyrosine kinase that, when dysregulated, drives uncontrolled cell proliferation, survival, and differentiation.[2][3] Targeting both wild-type and mutant forms of EGFR is a cornerstone of precision oncology.[1][4]
This guide provides a head-to-head comparison of this compound and its structurally related analogs. We will move beyond a simple catalog of compounds to provide a deeper, field-proven perspective. We will explore how subtle modifications to this core scaffold influence synthetic tractability, and more importantly, the biological performance of the final kinase inhibitors derived from them. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection of building blocks for next-generation targeted therapies.
Part 1: Synthetic Accessibility and Physicochemical Landscape of Key Analogs
The choice of a starting fragment is often a balance between synthetic feasibility and the desired physicochemical properties of the final compound. The fluorine atom in the parent scaffold already imparts beneficial properties, such as blocking metabolic oxidation at that position and potentially enhancing binding affinity. Introducing further substitutions allows for a systematic exploration of the chemical space to optimize drug-like properties.
Causality Behind Analog Selection: The analogs chosen for this comparison (Table 1) represent common strategies in medicinal chemistry. The addition of a chloro group (Analog B) introduces a different halogen with distinct electronic and steric properties, while a methoxy group (Analog C) acts as a hydrogen bond acceptor and can alter solubility and metabolic stability. The trifluoromethyl group (Analog D) is a strong electron-withdrawing group and is often used to increase metabolic stability and cell permeability.
Comparative Physicochemical Properties
The following table outlines key computed physicochemical properties for the parent scaffold and selected analogs. These parameters are crucial early indicators of a compound's potential "drug-likeness."
| Analog | Structure | IUPAC Name | Molecular Formula | MW ( g/mol ) | cLogP |
| A | ![]() | This compound | C₇H₈FNO | 141.14 | 0.85 |
| B | ![]() | (2-Amino-4-chloro-6-fluorophenyl)methanol | C₇H₇ClFNO | 175.59 | 1.55 |
| C | ![]() | (2-Amino-6-fluoro-4-methoxyphenyl)methanol | C₈H₁₀FNO₂ | 171.17 | 0.90 |
| D | ![]() | (2-Amino-6-fluoro-4-(trifluoromethyl)phenyl)methanol | C₈H₇F₄NO | 209.14 | 2.10 |
Note: Structures are illustrative. cLogP values are estimated and serve for comparative purposes.
Expertise & Experience: From a synthetic standpoint, the parent compound and its analogs can typically be prepared through the reduction of the corresponding substituted 2-aminobenzoic acids or their esters. The choice of reducing agent (e.g., LiAlH₄, NaBH₄) and reaction conditions must be carefully optimized to avoid side reactions, particularly with sensitive functional groups. The presence of electron-withdrawing groups like -CF₃ may require stronger reducing conditions compared to electron-donating groups like -OCH₃.
Part 2: Performance in the Synthesis of Quinazoline-Based EGFR Inhibitors
The primary application of these analogs is in the construction of the quinazoline core, a critical step in the synthesis of drugs like Gefitinib, Erlotinib, and Osimertinib.[4][5] The following workflow illustrates the pivotal role of the aminophenylmethanol analog in this process.
General Synthetic Workflow
Sources
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Analytical Methods for (2-Amino-6-fluorophenyl)methanol Detection
This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of (2-Amino-6-fluorophenyl)methanol, a crucial intermediate in pharmaceutical synthesis. We will delve into the practical considerations for method development and rigorously explore the validation process in alignment with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical data.
Introduction: The Analytical Imperative for this compound
This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of precise and accurate analytical methods for its detection and quantification are not merely procedural hurdles but fundamental requirements for regulatory compliance and successful drug development.
This guide will navigate the complexities of selecting and validating an appropriate analytical technique, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific, peer-reviewed methods for this exact analyte are not widely published, this guide will leverage established principles of analytical chemistry for structurally similar molecules to provide a robust framework for method development and validation.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC is a critical decision in method development, contingent on the physicochemical properties of this compound and the specific requirements of the analysis (e.g., purity testing, quantification in a complex matrix).
High-Performance Liquid Chromatography (HPLC)
HPLC is often the technique of choice for non-volatile, polar, and thermally labile compounds like this compound.
Scientific Rationale:
-
Solubility and Polarity: The presence of amino and hydroxyl functional groups imparts significant polarity, making it well-suited for reversed-phase HPLC.
-
UV Absorbance: The aromatic ring provides a chromophore, allowing for straightforward detection using a UV detector, one of the most common and robust HPLC detectors.
-
Versatility: HPLC offers a wide range of stationary and mobile phases, allowing for fine-tuning of selectivity and resolution.
Experimental Considerations:
-
Column Selection: A C18 column is a standard starting point for reversed-phase chromatography. For enhanced selectivity, particularly with fluorinated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could be explored.
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral data that can be used to assess peak purity and aid in method development.[1] For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) detection can be employed.
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its polarity and low volatility. However, with appropriate sample preparation, GC can be a powerful tool.
Scientific Rationale:
-
High Efficiency: GC columns provide high theoretical plates, leading to excellent resolution of closely related compounds.
-
Sensitive Detectors: Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds, while Mass Spectrometry (MS) provides structural information for definitive identification.
Experimental Considerations:
-
Derivatization: To overcome the challenges of volatility and polarity, derivatization is mandatory.[2][3] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to replace the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[4] This process increases volatility and reduces peak tailing.
-
Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point for separating the derivatized analyte.
-
Injection Technique: A split/splitless injector is standard. The choice of split ratio will depend on the concentration of the analyte.
Head-to-Head Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent for polar, non-volatile compounds. No derivatization required. | Requires derivatization to increase volatility and reduce polarity. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Multi-step derivatization process required. |
| Instrumentation | Ubiquitous in pharmaceutical labs. | Common, but may require specific derivatization reagents. |
| Detection | UV-Vis (PDA) is standard and robust. MS for higher sensitivity/specificity. | FID is sensitive and universal for organics. MS provides structural info. |
| Throughput | Can be high with modern UPLC systems. | Derivatization step can be a bottleneck for high throughput. |
| Robustness | Generally high, with stable columns and mobile phases. | Derivatization reactions can sometimes be incomplete or have side products. |
| Primary Application | Assay, impurity profiling, stability testing. | Impurity profiling, analysis of volatile related substances. |
A Rigorous Framework for Method Validation
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[5][8][9][10]
The Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Key Validation Parameters
The following table details the essential validation characteristics as per ICH Q2(R2).[11][12][13]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from interferences (e.g., impurities, matrix components). | Peak purity index > 0.995 (for PDA), no co-eluting peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within defined limits. |
Experimental Protocol: Validating an HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of this compound.
Objective: To validate an HPLC-UV method for the assay of this compound in a drug substance.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound (purity > 99.5%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate buffer components.
Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Validation Procedure:
-
Specificity:
-
Inject a blank (diluent), a solution of the reference standard, and a sample spiked with known related substances.
-
Assess for any interfering peaks at the retention time of the main analyte.
-
Perform peak purity analysis on the analyte peak using the PDA detector.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different instrument.
-
Calculate the RSD for each set of measurements.
-
-
LOD & LOQ:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Decision Logic for Method Selection
The choice between HPLC and GC is not always straightforward. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The successful analysis of this compound hinges on the development of a robust and reliable analytical method. While HPLC presents a more direct route of analysis due to the compound's inherent properties, GC with derivatization remains a viable, high-resolution alternative. Regardless of the chosen technique, a comprehensive validation study, grounded in the principles outlined by regulatory bodies like the ICH, is paramount. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, scientists can ensure that the analytical data generated is fit for its intended purpose, thereby supporting the delivery of safe and effective medicines.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Validation of Analytical Procedures Q2(R2) - ICH.
- FDA Releases Guidance on Analytical Procedures | BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- analytical methods.
- Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed.
- Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection - ResearchGate.
- Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. - ResearchGate.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed.
- Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e - SciSpace.
- Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography - ResearchGate.
- Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
- (2-Amino-6-methylphenyl)methanol - CymitQuimica.
- Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - NIH.
- 39885-08-0|(2-Amino-6-chlorophenyl)methanol|BLD Pharm.
- (2-Amino-6-chlorophenyl)methanol - Oakwood Chemical.
- ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf.
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A Comparative Guide to the Structure-Activity Relationships of (2-Amino-6-fluorophenyl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Aminophenyl Methanol Scaffold
The (2-Amino-6-fluorophenyl)methanol core represents a promising starting point for medicinal chemistry campaigns. It combines several key features that are frequently found in biologically active molecules: an aminophenyl ring, a fluorine substituent, and a benzylic alcohol. Understanding how modifications to each of these components can affect interactions with biological targets is crucial for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The amino group can serve as a key hydrogen bond donor or acceptor and a site for further chemical modification. The methanol group provides a handle for derivatization and can also participate in hydrogen bonding interactions within a target's active site.
This guide will deconstruct the this compound scaffold to explore the SAR of each component, drawing on published data from related chemical series.
Deconstructing the Scaffold: A Three-Point Analysis of Structure-Activity Relationships
The following sections will delve into the anticipated SAR of the this compound core by examining each of its key functional and structural motifs.
The Role of the Aminophenyl Group: A Versatile Interaction Hub
The aminophenyl moiety is a common feature in a wide range of bioactive compounds. The position and electronic nature of the amino group, as well as substitutions on the phenyl ring, can dramatically influence biological activity.
-
Amino Group Position: The ortho-position of the amino group relative to the methanol in this compound allows for potential intramolecular hydrogen bonding, which can influence the conformation of the molecule and its presentation to a biological target. Shifting the amino group to the meta- or para-positions would likely alter this conformational preference and could lead to different binding modes and activities.
-
Derivatization of the Amino Group: The amino group is a prime site for chemical modification. Acylation, alkylation, or incorporation into heterocyclic systems can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, N-acetylation of fluorophenylalanine-based amides and esters has been shown to result in compounds with cholinesterase inhibitory activity.[3]
-
Ring Substitutions: The phenyl ring can be further substituted to explore additional binding pockets and optimize physicochemical properties. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amino group and the overall electron density of the ring, which can impact binding affinity.
The Fluorine Advantage: Enhancing Potency and Metabolic Stability
The presence of a fluorine atom can have a profound impact on the pharmacological profile of a molecule.[1][2] Its small size and high electronegativity can lead to favorable changes in binding affinity, metabolic stability, and membrane permeability.[1]
-
Position of Fluorine: The placement of the fluorine atom at the 6-position in the parent scaffold is significant. This ortho-position to the amino group can influence the acidity of the N-H protons and the rotational barrier around the C-N bond. Moving the fluorine to other positions on the ring would likely result in different electronic and steric environments, leading to altered biological activity. Studies on fluorinated sugar analogs of anti-HIV-1 nucleosides have shown that even a small modification like displacing a hydrogen with fluorine can almost completely inactivate the agents, highlighting the sensitivity of SAR to fluorine placement.[4]
-
Multiple Fluorine Substitutions: The introduction of additional fluorine atoms or other halogen atoms can further modulate the electronic properties and lipophilicity of the molecule. However, SAR studies on 6-amino-2-pyridone-3,5-dicarbonitriles showed that while bromine substitution improved cytotoxicity, fluorine substitution decreased it, indicating that the effect of halogenation is context-dependent.[5]
The Methanol Moiety: A Key Interaction Point and Metabolic Site
The benzylic alcohol of this compound is a critical functional group that can engage in hydrogen bonding with biological targets and also serves as a potential site of metabolism.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. The importance of such interactions is highlighted in the SAR of p38 MAP kinase inhibitors, where a hydroxymethyl group was found to be important for good biological profiles.[6]
-
Esterification and Etherification: Conversion of the alcohol to an ester or ether can serve multiple purposes. It can act as a prodrug strategy to improve bioavailability, or it can be used to probe for additional binding interactions. For example, esterification of fluorophenylalanine derivatives led to improved butyrylcholinesterase inhibition.[3]
-
Oxidation and Replacement: The methanol group is susceptible to oxidation to an aldehyde or carboxylic acid in vivo. Replacing the methanol with other functional groups, such as an amine, amide, or a small heterocyclic ring, can block this metabolic pathway and introduce new interaction possibilities.
Comparative Analysis: Benchmarking Against Known Bioactive Scaffolds
To provide context for the potential of this compound derivatives, it is useful to compare them to established pharmacophores.
| Scaffold/Compound Class | Key Structural Features | Relevant Biological Activities | Key SAR Insights |
| Fluorophenylalanine Derivatives [3] | Fluorophenyl ring, amino acid backbone | Cholinesterase inhibition, antimicrobial activity | Esterification and amidation of the parent acid improved BChE inhibition. Introduction of NO2 and CH3 groups into the aniline ring lowered IC50 values. |
| Pyridopyrimidin-7-one Derivatives [7] | Phenylamino moiety | Abl kinase inhibition | Substitutions at the -3 and -4 positions of the phenylamino moiety led to improved potency and selectivity. |
| 2-Amino-6-nitrobenzothiazole Derivatives [8] | 2-Aminobenzothiazole core | MAO-A and MAO-B inhibition | SAR studies revealed structural aspects significant for potency and the contribution of a methylene spacer to MAO-B inhibitory potency. |
| 6-Amino-2-pyridone-3,5-dicarbonitriles [5][9] | 6-Aminopyridone core | Anti-cancer activity | Introduction of chloro and bromo groups on a pendant phenyl ring significantly influenced cytotoxicity. |
This comparative data suggests that modifications to the amino group and the phenyl ring of the this compound scaffold are likely to be fruitful avenues for SAR exploration.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of novel this compound derivatives.
General Synthesis of this compound Analogs
A common and efficient method for the synthesis of aminophenyl methanols is the reduction of the corresponding nitrobenzyl alcohol.[10]
Experimental Protocol: Reduction of a Nitrobenzyl Alcohol
-
Reaction Setup: In a reaction vessel, dissolve the starting nitrobenzyl alcohol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a reduction catalyst, for example, Raney nickel or palladium on carbon.
-
Reducing Agent Addition: Introduce a reducing agent. A common choice is hydrazine hydrate, which can be added dropwise at a controlled temperature (e.g., 50°C).[10] Alternatively, catalytic hydrogenation using hydrogen gas can be employed.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter off the catalyst. Remove the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of aminophenyl methanol analogs.
In Vitro Biological Evaluation: A Tiered Approach
A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized compounds.
Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Diagram: Biological Evaluation Workflow
Caption: Tiered workflow for in vitro biological evaluation.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a predictive framework for understanding the SAR of this molecule by drawing on data from analogous systems. Key takeaways for future research include:
-
Systematic Modification: A systematic exploration of substitutions on the amino group and the phenyl ring is warranted.
-
Bioisosteric Replacement: Consideration of bioisosteric replacements for the methanol and amino functionalities could lead to compounds with improved metabolic stability and novel biological activities.
-
Target-Based Screening: As active compounds are identified, transitioning from phenotypic screening to target-based assays will be crucial for elucidating the mechanism of action.
By leveraging the principles of medicinal chemistry and the insights provided in this guide, researchers can effectively navigate the chemical space around this compound to uncover new and potent bioactive molecules.
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- Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent - PubMed.
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate.
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- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed.
- One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti - ChemRxiv.
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- Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides - PubMed.
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- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC - NIH.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Amino-6-fluorophenyl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-Amino-6-fluorophenyl)methanol (CAS No. 221285-25-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document offers essential, immediate safety and logistical information, ensuring that the entire lifecycle of this chemical, including its disposal, is handled with the utmost care and regulatory adherence.
Part 1: Core Principles of Chemical Waste Management
The foundational principle of chemical waste management is the "cradle-to-grave" responsibility mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[1]
Before delving into the specific protocol for this compound, it is crucial to internalize the 5 L's of hazardous waste management:
-
Labeling: All waste containers must be accurately and clearly labeled.[2]
-
Location: Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][3][4]
-
Lid: Waste containers must be kept tightly sealed except when adding waste.[2][3]
-
Leak-proof: Containers must be in good condition and compatible with the waste they hold.[2]
-
Log: Maintain an inventory of the chemicals in your lab to facilitate waste management and minimization.[3]
Part 2: Hazard Assessment of this compound
Therefore, this compound must be treated as hazardous chemical waste. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[5][6] All handling and preparation for disposal should occur in a well-ventilated area or under a chemical fume hood.[6][7]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 221285-25-2 |
| Molecular Weight | 141.15 g/mol |
| Physical Form | Likely a solid at room temperature |
| Inferred Hazards | Potential for skin and eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Waste Classification | Hazardous Chemical Waste |
Part 3: Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed hazardous waste disposal facility, coordinated by your institution's Environmental Health & Safety (EH&S) office.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2][9]
-
Solid Waste: Collect unused or expired this compound, along with any contaminated disposable materials (e.g., weigh boats, contaminated paper towels, pipette tips), in a designated solid hazardous waste container.[8][9] This waste should be segregated with other non-reactive solid organic chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, designated liquid hazardous waste container.[8] The container type (e.g., for flammable liquids, halogenated organic liquids) must match the solvent used. Do not mix incompatible waste streams, such as acids with bases or oxidizers with flammable liquids.[9]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety and compliance.
-
Choose the Right Container: Use only containers approved for hazardous waste that are in good condition and made of a material compatible with the waste (e.g., glass or high-density polyethylene).[2][3] Ensure the container has a secure, tight-fitting lid.[2][3]
-
Label Immediately and Accurately: The waste container must be labeled before any waste is added. The label must be legible and permanently affixed.[2] It must include:
Step 3: Waste Accumulation
Laboratories must accumulate waste in a designated Satellite Accumulation Area (SAA).[3][4]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2][3][4]
-
Keep waste containers closed at all times, except when you are actively adding waste.[2][3][4] Never leave a funnel in the container.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[3][4]
Step 4: Arranging for Disposal
Once your waste container is approximately 90% full, you must arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[2][3]
-
Complete any required chemical waste pickup forms, ensuring all contents are accurately listed.
-
EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[1][10]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it, contact your EH&S emergency line immediately.
-
Don PPE: Wear at a minimum: two pairs of chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid generating dust.[8] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[7][8]
-
Collect the Waste: Carefully scoop the contained material and place it into your designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water or as recommended by your safety protocols), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office as required by your institution's policy.
By adhering to this structured disposal protocol, you ensure a safe laboratory environment, protect our ecosystem, and maintain full compliance with hazardous waste regulations.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 14, 2026, from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved January 14, 2026, from [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 14, 2026, from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved January 14, 2026, from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 14, 2026, from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 14, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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EPA Hazardous Waste Management. (2024). Axonator. Retrieved January 14, 2026, from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for (2-Amino-6-fluorophenyl)methanol
Abstract: This document provides a comprehensive, in-depth guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of (2-Amino-6-fluorophenyl)methanol (CAS No. 221285-25-2). Moving beyond a simple checklist, this guide explains the scientific rationale behind each PPE recommendation, grounded in the specific chemical hazards posed by this compound. It is designed for researchers, scientists, and drug development professionals who require not only procedural guidance but also a deep understanding of the principles of chemical safety to foster a self-validating system of laboratory practice.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a solid organic compound that presents several distinct hazards that dictate our safety protocols. A thorough risk assessment is the foundational step for determining the necessary level of protection.
The primary hazards identified from Safety Data Sheets (SDS) are:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly as a dust.[1]
The molecule's structure—an aromatic amine with fluorine substitution—guides our expert assessment. Aromatic amines as a class can have long-term health effects, and the presence of a halogen (fluorine) requires specific considerations for material compatibility and disposal. Therefore, our PPE selection is not merely about preventing acute irritation but also about minimizing chronic exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense, employed after other control measures have been implemented.
-
Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many research applications, this is not feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood . All weighing, handling, and transfer of the solid compound must be performed within a fume hood to control airborne dust and potential vapors.
-
Administrative Controls: These are procedural controls, such as establishing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): The focus of this guide. Used to protect the individual when engineering and administrative controls cannot eliminate all risks.
Personal Protective Equipment (PPE): A Head-to-Toe Protocol
The following PPE is required for handling this compound. The rationale for each selection is provided to ensure a deep understanding and foster a culture of safety.
Hand Protection: A Critical Choice Beyond Standard Nitrile
The most common point of chemical exposure is the hands. The choice of glove material is paramount and must be based on chemical compatibility, not convenience.
The Problem with Nitrile: Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to aromatic hydrocarbons and amines.[2][3][4] Permeation can occur rapidly, often without visible degradation of the glove, leading to a false sense of security. For this compound, nitrile gloves should only be considered for incidental contact (e.g., handling a sealed container) and must be replaced immediately upon any splash.
Recommended Glove Materials: For extended use, direct handling, or when a splash is likely, more robust glove materials are required.
| Glove Material | Suitability for this compound | Relative Cost | Dexterity | Key Considerations |
| Nitrile | Incidental Contact Only. Poor for prolonged use. | Low | High | Must be changed immediately upon contact. Not for immersion or heavy handling.[2][3][4] |
| Butyl Rubber | Excellent. High resistance to amines, ketones, and esters.[5][6][7][8] | Moderate-High | Good | Provides excellent protection and flexibility. A preferred choice for this chemical class. |
| Viton® | Excellent. Specifically resistant to aromatic and chlorinated solvents.[2][9][10][11] | High | Fair to Good | Often used as a thin outer glove or in heavy-duty applications. Less flexible than Butyl. |
| Laminate Film (e.g., Silver Shield®) | Excellent. Provides the broadest range of chemical protection.[12] | Moderate | Poor | Stiffer material reduces dexterity. Often used as an inner liner with a more dexterous outer glove. |
Operational Directive: For routine handling, Butyl rubber gloves are the recommended primary choice.[5][7] For high-risk operations or when handling solutions of the compound in aggressive organic solvents, double-gloving with a laminate film inner glove and a Butyl or Viton® outer glove provides the highest level of protection. Always check gloves for tears or punctures before use.
Respiratory Protection: Managing Inhalation Risk
As a solid, this compound poses a risk of forming airborne dust during weighing or transfer.
-
Minimum Requirement: When handling the solid inside a chemical fume hood, a properly fitted N95-rated disposable respirator is required to protect against inhaling fine particulates. An N95 filter is at least 95% efficient at filtering airborne particles.[12]
-
Higher-Level Protection: For larger quantities or if there is a risk of aerosol generation outside of a fume hood (e.g., during a spill), a half-mask or full-face elastomeric respirator with P100 (HEPA) particulate cartridges should be used. A P100 filter is 99.97% efficient and is oil-proof.
-
Vapor Hazards: If the compound is heated or dissolved in a volatile organic solvent, combination cartridges that include both P100 particulate filtration and an organic vapor (OV) sorbent are mandatory.
The selection of a respirator must be based on a quantitative risk assessment. The chosen respirator must have an Assigned Protection Factor (APF) greater than the calculated hazard ratio (the airborne concentration divided by the occupational exposure limit).[3][5][10]
Eye and Face Protection: Preventing Irritation and Injury
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when the chemical is being handled. Standard safety glasses do not provide adequate protection from splashes or dust.
-
Enhanced Protection: When handling larger quantities (>50g) or during procedures with a significant splash or dust-generation potential, a full-face shield must be worn over the chemical splash goggles. This protects the entire face from contact.
Body and Protective Clothing: The Final Barrier
-
Laboratory Coat: A standard, flame-resistant lab coat is required. It should be buttoned completely and have tight-fitting cuffs.
-
Chemical Apron: For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In the event of a large spill or for emergency response, disposable coveralls (e.g., Tyvek®) may be necessary.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Shoe covers may be required if there is a significant risk of floor contamination.
Operational Plan: Spill and Disposal Procedures
Proper PPE is integral not only to routine handling but also to emergency preparedness and waste management.
Spill Response Protocol
In the event of a small spill (<5g) of solid this compound within a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above, with a minimum of Butyl gloves, chemical splash goggles, a lab coat, and an N95 respirator.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[13][14] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Using non-sparking tools (e.g., a plastic scoop), carefully sweep the absorbent mixture into a clearly labeled, sealable container for hazardous waste.[14][15]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and follow institutional disposal procedures.
Caption: Spill response workflow for this compound.
Waste Disposal Plan
Chemical waste must be segregated correctly to ensure safe and compliant disposal.
-
Classification: this compound is a halogenated organic solid .
-
Waste Container: All solid waste contaminated with this chemical (e.g., spent product, contaminated absorbents, gloves, weigh paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[16][17]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and strong acids or bases.[16][17][18] Improper mixing can lead to dangerous reactions or significantly increase disposal costs.
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."[16][18] All constituents must be listed.
By adhering to these scientifically-grounded PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work.
References
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All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
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University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. Retrieved from [Link]
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MCR Safety. (n.d.). CP25 - 25 mil Butyl Rubber Gloves. Retrieved from [Link]
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3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]
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University of Missouri | Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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International Safety Components, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
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New Pig. (n.d.). SHOWA 893 Viton Gloves. Retrieved from [Link]
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Heigh-Tech Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
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Braun Research Group | Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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American Pharmaceutical Review. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

